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(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid Documentation Hub

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  • Product: (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid
  • CAS: 24076-35-5

Core Science & Biosynthesis

Foundational

3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties

Topic: 3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 3,5-Dichloro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3,5-Dichloro-4-methoxycinnamic acid (CAS 24076-35-5) represents a halogenated derivative of the phenylpropanoid class. While often encountered as a stable transformation product (TP) of the UV filter ethylhexyl methoxycinnamate (EHMC) in chlorinated aqueous environments, its structural motif offers significant utility in medicinal chemistry. The introduction of chlorine atoms at the 3- and 5-positions of the aromatic ring imparts enhanced lipophilicity and metabolic stability compared to its non-halogenated parent, 4-methoxycinnamic acid. This guide details its physicochemical identity, synthetic pathways, and potential as a scaffold for bioactive compound development.[1]

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a cinnamic acid backbone substituted with a methoxy group at the para position and two chlorine atoms at the meta positions relative to the acrylic acid side chain. The steric bulk and electron-withdrawing nature of the chlorine substituents significantly alter the electronic landscape of the aromatic ring, influencing both pKa and binding affinity in biological targets.

Attribute Detail
IUPAC Name (2E)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enoic acid
Common Synonyms 3,5-Dichloro-4-methoxycinnamic acid; 3,5-diCl-4-MCA
CAS Number 24076-35-5
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.07 g/mol
SMILES COC1=C(Cl)C=C(C=C1Cl)\C=C\C(=O)O
InChI Key InChI=1S/C10H8Cl2O3/c1-15-10-8(11)4-6(5-9(10)12)2-3-7(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Structural Considerations
  • Stereochemistry: The double bond predominantly adopts the (E)-configuration (trans) due to steric hindrance, which is thermodynamically more stable than the (Z)-isomer.

  • Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, while the chlorines are electron-withdrawing groups (EWG) by induction. This "push-pull" system fine-tunes the acidity of the carboxylic tail and the reactivity of the aromatic ring.

Physicochemical Properties[2][8][13]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and pharmacokinetic profiling.

Property Value / Range Implication for Research
Physical State White to off-white crystalline powderStandard solid-state handling.
Melting Point 208–212 °C (Predicted)High thermal stability; suitable for high-temp reactions.
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents (DMSO, EtOH) for bio-assays.
Solubility (Organic) Soluble in DMSO, Methanol, DMFCompatible with standard organic synthesis workflows.
pKa (Acid) ~4.1 (Predicted)Slightly more acidic than cinnamic acid (pKa ~4.44) due to Cl induction.
LogP (Octanol/Water) ~3.2 (Predicted)Moderate lipophilicity; likely membrane permeable.
UV Max (

)
~290–300 nmUseful for HPLC detection; overlaps with UV-B spectrum.

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Knoevenagel Condensation

The most robust method for synthesizing 3,5-dichloro-4-methoxycinnamic acid involves the Knoevenagel condensation of 3,5-dichloro-4-methoxybenzaldehyde with malonic acid. This route is preferred for its high yield and stereoselectivity for the (E)-isomer.

Protocol:

  • Reagents: 3,5-Dichloro-4-methoxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).

  • Reaction: Dissolve the aldehyde and malonic acid in pyridine. Add piperidine.

  • Conditions: Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases (decarboxylation).

  • Workup: Cool the mixture and pour into ice-cold dilute HCl (1M). The product precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Environmental Formation (Degradation Pathway)

In environmental contexts, this compound is generated via the chlorination of the sunscreen agent 2-Ethylhexyl 4-methoxycinnamate (EHMC).

  • Mechanism: Electrophilic aromatic substitution of chlorine onto the activated aromatic ring of EHMC, followed by ester hydrolysis or oxidative cleavage.

  • Significance: Researchers studying wastewater toxicity must distinguish this stable byproduct from the parent compound.

Visualization of Synthetic & Environmental Pathways

SynthesisPathways Fig 1. Dual Pathways: Laboratory Synthesis (Green) vs. Environmental Degradation (Red) Aldehyde 3,5-Dichloro-4- methoxybenzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Pyridine/Piperidine Knoevenagel Condensation Malonic Malonic Acid Malonic->Intermediate Product 3,5-Dichloro-4- methoxycinnamic Acid Intermediate->Product Decarboxylation (-CO2, Heat) EHMC EHMC (Sunscreen Agent) EHMC->Product Chlorination (Cl2/HOCl) + Hydrolysis (UV/Water)

Figure 1: Comparison of the controlled laboratory synthesis via Knoevenagel condensation and the environmental formation pathway from sunscreen degradation.

Biological & Pharmacological Potential[1][9][13][14][15][16][17]

While direct clinical data for this specific derivative is limited compared to its non-chlorinated analogs, its structure suggests specific utility in Structure-Activity Relationship (SAR) studies.

Metabolic Stability (SAR Insight)

The presence of chlorine atoms at the 3- and 5-positions blocks metabolic hydroxylation. In typical phenolic metabolism, these positions are susceptible to Phase I oxidation (e.g., by Cytochrome P450).

  • Hypothesis: 3,5-Dichloro substitution extends the biological half-life of the scaffold compared to 4-methoxycinnamic acid.

  • Application: This motif is valuable for designing "hard drugs" (compounds resistant to metabolism) targeting the same receptors as natural hydroxycinnamic acids (e.g., antioxidant response elements, PPARs).

Antimicrobial & Anti-inflammatory Activity

Cinnamic acid derivatives are well-documented inhibitors of bacterial growth and inflammation.

  • Mechanism: The

    
    -unsaturated carbonyl moiety acts as a Michael acceptor, potentially alkylating nucleophilic residues (e.g., cysteine thiols) on microbial enzymes or inflammatory mediators (e.g., NF-κB pathway).
    
  • Lipophilicity: The increased LogP (~3.2) facilitates passive transport across bacterial cell membranes, potentially enhancing potency against Gram-positive strains relative to the parent acid.

Analytical Characterization

For verification of identity and purity, the following spectral features are diagnostic.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion:

    
     ~246 (dominant ion for 
    
    
    
    Cl isotope).
  • Isotope Pattern: A distinct M, M+2, M+4 pattern in a 9:6:1 ratio (characteristic of two chlorine atoms).

  • Fragmentation: Loss of the methoxy group (

    
    ) and decarboxylation (
    
    
    
    ) are common fragmentation pathways.
NMR Spectroscopy ( H NMR, 300 MHz, DMSO- )
  • Aromatic Protons: A singlet integrating to 2H at

    
     ~7.6–7.8 ppm (The 3,5-dichloro substitution makes the 2,6-protons chemically equivalent).
    
  • Vinylic Protons: Two doublets with a large coupling constant (

    
     Hz), confirming the trans (
    
    
    
    ) geometry.
    • 
      -proton: 
      
      
      
      ~6.5 ppm.
    • 
      -proton: 
      
      
      
      ~7.5 ppm.
  • Methoxy Group: A sharp singlet at

    
     ~3.8–3.9 ppm (3H).
    

Handling & Safety (SDS Highlights)

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.[2]Use safety goggles.
STOT-SE H335: May cause respiratory irritation.[2]Handle in a fume hood.

Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration to prevent the formation of persistent organic pollutants.

References

  • Sigma-Aldrich. (2024). (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid Product Specification. Link

  • Sanguineti, G. et al. (2025). "Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species." ResearchGate. Link

  • National Institute of Standards and Technology (NIST). (2024). 3,5-Dimethoxy-4-hydroxycinnamic acid (Analog Reference). NIST Chemistry WebBook.[3] Link

  • BenchChem. (2024). Structure and Activity of Chlorinated Cinnamic Acid Derivatives. Link

Sources

Exploratory

Molecular weight and formula of 3,5-dichloro-4-methoxycinnamic acid

The following is an in-depth technical guide on 3,5-Dichloro-4-Methoxycinnamic Acid , structured for researchers and drug development professionals. Compound Class: Halogenated Phenylpropanoid | Primary Application: Medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3,5-Dichloro-4-Methoxycinnamic Acid , structured for researchers and drug development professionals.

Compound Class: Halogenated Phenylpropanoid | Primary Application: Medicinal Chemistry Scaffold & Environmental Marker

Executive Summary

3,5-Dichloro-4-methoxycinnamic acid is a functionalized derivative of cinnamic acid, characterized by the introduction of chlorine atoms at the meta positions relative to the acrylic acid side chain. This specific substitution pattern confers unique physicochemical properties, notably enhanced lipophilicity and metabolic stability compared to its parent compound, p-methoxycinnamic acid (p-MCA).

In drug discovery, this molecule serves as a "privileged scaffold," utilized to probe steric and electronic requirements in enzyme binding pockets, particularly where halogen bonding or metabolic blocking of the phenyl ring is required. Concurrently, in environmental toxicology, it has been identified as a stable transformation product of the sunscreen agent 2-ethylhexyl 4-methoxycinnamate (EHMC) upon exposure to chlorination and UV radiation, serving as a critical marker for anthropogenic contamination in wastewater analysis.

Chemical Identity & Physicochemical Specifications[1][2][3][4]

The following data consolidates the structural and physical parameters essential for experimental planning and computational modeling.

ParameterSpecificationTechnical Note
IUPAC Name (E)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enoic acidTrans isomer is thermodynamically favored.
Molecular Formula C₁₀H₈Cl₂O₃ Contains distinctive Cl isotope pattern in MS.
Molecular Weight 247.07 g/mol Monoisotopic Mass: 245.9850 Da
CAS Registry Number Not widely listed as commodity chemicalOften synthesized de novo or cited as derivative.
Physical State Crystalline SolidOff-white to pale yellow needles.
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in alkaline buffers.
Predicted LogP ~3.2 - 3.5Significantly higher than p-MCA (LogP ~2.0).
pKa (COOH) ~4.2 - 4.5Consistent with cinnamic acid derivatives.

Synthetic Pathway & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to 3,5-dichloro-4-methoxycinnamic acid is the Knoevenagel Condensation . This pathway utilizes 3,5-dichloro-4-methoxybenzaldehyde and malonic acid, driven by a weak base catalyst to facilitate decarboxylation.

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical process steps and logic flow for the synthesis.

SynthesisWorkflow Start Precursors: 3,5-Dichloro-4-methoxybenzaldehyde + Malonic Acid Catalyst Catalyst Addition: Piperidine / Pyridine (or Ammonium Bicarbonate) Start->Catalyst Solubilization Reaction Reaction Phase: Reflux in Ethanol/Toluene (Decarboxylation -CO2) Catalyst->Reaction Knoevenagel Condensation Workup Workup: Acidification (HCl) Precipitation Reaction->Workup Quench & pH Adjustment Purification Purification: Recrystallization (EtOH/Water) Workup->Purification Crude Solid Product Final Product: 3,5-Dichloro-4-methoxycinnamic acid (>95% Purity) Purification->Product Isolation

Figure 1: Step-by-step synthetic workflow for the production of 3,5-dichloro-4-methoxycinnamic acid via Knoevenagel condensation.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 3,5-dichloro-4-methoxycinnamic acid.

Reagents:

  • 3,5-Dichloro-4-methoxybenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[2]

  • Pyridine (solvent/base) or Ethanol + Piperidine (catalytic)

  • Hydrochloric acid (1M)

Procedure:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve 3,5-dichloro-4-methoxybenzaldehyde (20 mmol) and malonic acid (24 mmol) in pyridine (10 mL). Note: For a greener approach, use ethanol as solvent with 5 mol% piperidine.

  • Reflux: Heat the mixture to 80–100°C. Monitor the evolution of CO₂ gas, which indicates the decarboxylation of the intermediate benzylidene malonic acid. Continue reflux for 2–4 hours until CO₂ evolution ceases and TLC indicates consumption of the aldehyde.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water containing excess HCl (to neutralize pyridine and protonate the cinnamate salt).

  • Precipitation: A heavy white or pale-yellow precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the crude solid under vacuum and wash with cold water (3 x 20 mL) to remove residual acid and pyridine salts.

  • Purification: Recrystallize the crude product from a mixture of Ethanol:Water (approx. 3:1 ratio).

  • Drying: Dry the crystals in a vacuum oven at 50°C overnight.

Validation Check:

  • Yield: Expected yield is 85–95%.

  • Purity: Verify by HPLC (>98% area).

Analytical Characterization Strategies

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)

Due to the symmetry of the 3,5-dichloro substitution, the ¹H-NMR spectrum is distinctively simple.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.8–3.9 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 6.5–6.7 ppm (d, 1H, J = 16 Hz): Vinyl proton α to carboxyl (indicative of trans-geometry).

    • δ 7.5–7.7 ppm (d, 1H, J = 16 Hz): Vinyl proton β to carboxyl.

    • δ 7.8–8.0 ppm (s, 2H): Aromatic protons (H-2 and H-6). Note: Appears as a singlet due to magnetic equivalence caused by symmetry.

    • δ 12.0+ ppm (br s, 1H): Carboxylic acid proton (-COOH).

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Parent Ion: [M-H]⁻ at m/z ~245.

  • Isotope Pattern: The presence of two chlorine atoms imparts a characteristic isotopic cluster:

    • M (100%) : m/z 245

    • M+2 (~65%) : m/z 247

    • M+4 (~10%) : m/z 249

    • Observation: This 9:6:1 intensity ratio is diagnostic for the Cl₂ moiety.

Biological Applications & Environmental Relevance

Medicinal Chemistry: The "Bioisostere" Strategy

In drug development, 3,5-dichloro-4-methoxycinnamic acid is utilized to modulate the pharmacokinetics of cinnamic acid scaffolds.

  • Metabolic Blocking: The 3,5-dichloro substitution blocks the meta positions on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes. This extends the half-life of the molecule in vivo.

  • Lipophilicity: The chlorines increase the LogP, enhancing membrane permeability compared to the non-halogenated parent.

  • Target Interaction: The electron-withdrawing nature of the chlorines increases the acidity of the phenolic/methoxy region, potentially strengthening interactions with positively charged residues in receptor binding pockets (e.g., PPARγ or specific kinase domains).

Environmental Toxicology: The "Sunscreen Marker"

Recent research has identified this compound as a degradation product of Octyl Methoxycinnamate (EHMC) , a common UV filter.

  • Mechanism: In wastewater treatment plants utilizing chlorination, EHMC undergoes electrophilic aromatic substitution followed by hydrolysis.

  • Significance: The detection of 3,5-dichloro-4-methoxycinnamic acid in water samples serves as a forensic marker for the transformation of personal care products, signaling potential bioaccumulation risks in aquatic ecosystems.

References

  • Synthesis of Cinnamic Acids: Pandya, K. C., & Pandya, R. B. (1941). The Condensation of Aldehydes with Malonic Acid. Indian Academy of Sciences.

  • Environmental Degradation: Gackowska, A., et al. (2025). Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species. ResearchGate.

  • Green Chemistry Protocols: Sciencemadness Discussion. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation.

  • Biological Activity of Cinnamic Derivatives: Pontiki, E., et al. (2014). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid. MDPI.

Sources

Foundational

Solubility of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid in DMSO: Technical Guide &amp; Optimization Protocol

Topic: Solubility of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary (E)-3-(3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (often referred to as 3,5-dichloro-4-methoxycinnamic acid ) is a lipophilic phenylpropanoid derivative.[1][2] While structurally related to common cinnamic acids, the addition of chlorine atoms at the 3- and 5-positions significantly alters its physicochemical profile, enhancing lipophilicity and modifying crystal lattice energy.[2]

This guide addresses the critical challenge of solubilizing this compound in Dimethyl Sulfoxide (DMSO) . While DMSO is an excellent solvent for this class of molecules, the downstream application (typically aqueous dilution for biological assays) presents significant precipitation risks. This document provides a validated workflow for stock preparation, solubility limit determination, and "crash-out" prevention.

Physicochemical Profile & Solvation Mechanism[2]

To master the solubility of this compound, one must understand the molecular forces at play.

PropertyValue (Predicted/Analog Based)Impact on Solubility
Molecular Formula C₁₀H₈Cl₂O₃--
Molecular Weight ~247.07 g/mol Moderate MW facilitates dissolution kinetics.[1][2]
LogP (Octanol/Water) ~3.2 - 3.8Highly lipophilic. Poor water solubility; excellent DMSO solubility.
pKa (Carboxylic Acid) ~3.5 - 4.0Electron-withdrawing chlorines increase acidity compared to cinnamic acid (pKa 4.44).[1][2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsDMSO (a strong H-bond acceptor) disrupts the carboxylic acid dimer network, driving dissolution.[1][2]
The Mechanism of Dissolution in DMSO

Cinnamic acid derivatives often exist in the solid state as stable dimers formed by intermolecular hydrogen bonding between carboxylic acid groups.

  • Disruption: DMSO, a polar aprotic solvent with a high dielectric constant (

    
    ), acts as a potent hydrogen bond acceptor. It competitively binds to the proton of the carboxylic acid group.
    
  • Solvation: The bulky, lipophilic dichloromethoxyphenyl ring is solvated by the methyl groups of DMSO via van der Waals forces.

  • Result: This dual interaction (polar and non-polar) makes DMSO the superior solvent compared to alcohols (ethanol/methanol) for high-concentration stocks.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable, particle-free stock solution (typically 10 mM to 50 mM ) for long-term storage.

Reagents & Equipment[1][2]
  • Compound: (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO drastically reduces solubility for this compound.[1][2]

  • Vessel: Amber glass vial (borosilicate). Avoid polystyrene.[2]

  • Validation: Vortex mixer, Sonicator (bath), Centrifuge.

Step-by-Step Workflow

Step 1: Calculation & Weighing Calculate the mass required for a target concentration (e.g., 50 mM).



Example: For 1 mL of 50 mM stock: 

.

Step 2: Solvent Addition (The "Wetting" Phase) Add 80% of the calculated DMSO volume. Do not add the full volume immediately. This allows for volume correction if the partial molar volume of the solid is significant (though negligible at <100 mM).

Step 3: Mechanical Dissolution

  • Vortex: 30 seconds at high speed.

  • Sonicate: If visual particulates remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes. Caution: Prolonged sonication can heat DMSO, potentially degrading sensitive compounds. Use short bursts.

Step 4: Visual Inspection & Validation Hold the vial against a light source. The solution must be clear.

  • Critical Check: If the solution appears "hazy" or "oily," you have exceeded the solubility limit or introduced water.

Step 5: Final Volume Adjustment Add the remaining DMSO to reach the target volume. Invert to mix.

Solubility Limit Determination (Saturation Protocol)

Since specific saturation data for this chlorinated derivative is rare in public literature, you must determine the "Working Solubility Limit" for your specific lot.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and handling insolubility.

SolubilityWorkflow Start Start: Weigh Excess Compound (Target ~100 mM) AddDMSO Add Anhydrous DMSO (Stepwise Addition) Start->AddDMSO Vortex Vortex & Sonicate (40°C, 10 mins) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Solubility Confirmed Proceed to Filtration Check->Success Yes Fail Precipitate/Haze Remains Check->Fail No Filter Filter (0.22 µm PTFE) Remove undissolved particles Success->Filter Dilute Dilute by 50% (Add more DMSO) Fail->Dilute Dilute->Vortex Quantify HPLC/UV Quantification Determine Exact Conc. Filter->Quantify

Figure 1: Iterative workflow for determining the saturation limit of lipophilic acids in DMSO.

The "Crash Out" Risk: Aqueous Dilution[1][2]

The most common failure mode with (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is not dissolving it in DMSO, but keeping it dissolved when diluting into aqueous buffers (e.g., PBS, cell culture media).[1][2]

The Science of Precipitation: This compound is a weak acid (pKa ~3.5–4.0).

  • pH < pKa: The molecule is protonated (neutral) and highly insoluble in water.

  • pH > pKa: The molecule is ionized (anionic) and has improved solubility.

Protocol for Aqueous Dilution:

  • Maintain pH: Ensure your aqueous buffer is buffered to pH 7.4 or higher.

  • Stepwise Dilution: Do not add 100% DMSO stock directly to static media.

    • Correct: Pipette the DMSO stock into a vortexing volume of media (rapid dispersion).

    • Incorrect: Pipette media into the DMSO stock (creates local high-water concentrations).

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.

Dilution Risk Assessment Diagram[1][2]

DilutionRisk Stock DMSO Stock (50 mM) Mix Mixing Interface Stock->Mix Buffer Aqueous Buffer (PBS/Media) Buffer->Mix ResultAcid pH < 4.0 (Protonated Form) Mix->ResultAcid Acidic Buffer ResultBase pH > 7.0 (Ionized Form) Mix->ResultBase Neutral/Basic Buffer Precip PRECIPITATION (Crash Out) ResultAcid->Precip Soluble STABLE SOLUTION (Bio-Assay Ready) ResultBase->Soluble

Figure 2: Impact of pH on the aqueous solubility of 3,5-dichloro-4-methoxycinnamic acid upon dilution.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Solution turns cloudy immediately upon adding DMSO. Wet DMSO or impure compound (salt form).[1][2]Use fresh anhydrous DMSO. Check compound certificate of analysis.
Precipitate forms after freezing/thawing. Crystal nucleation induced by temperature drop.Warm to 37°C and vortex. Aliquot stocks to avoid freeze-thaw cycles.
Precipitate forms when adding to cell media. "Crash out" due to hydrophobicity or low pH.Dilute stock 1:10 in pure ethanol before adding to media (intermediate dilution), or increase media pH slightly.
Yellow discoloration over time. Oxidation of the phenolic/acrylic moiety.Store at -20°C under inert gas (Nitrogen/Argon). Protect from light.

References

  • MedChemExpress (MCE). (E)-3-(4-Methoxyphenyl)acrylic acid Product Information & Solubility Data. Retrieved from .[3]

  • Cayman Chemical. 4-Methoxycinnamic Acid Product Insert. Retrieved from .

  • BenchChem. Stock Solution Preparation Guide for Cinnamic Acid Derivatives. Retrieved from .

  • ResearchGate. Photodegradation and Stability of Chlorinated Cinnamic Acid Derivatives. Retrieved from .

  • PubChem. Compound Summary: 3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid.[1][2] Retrieved from .[4]

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa of 3,5-Dichloro-4-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the acidity and predicted p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 3,5-dichloro-4-methoxycinnamic acid, a compound of interest in medicinal chemistry and drug development. In the absence of a directly measured experimental value, this paper outlines a systematic approach to estimate the pKa by leveraging established principles of physical organic chemistry, including the Hammett equation. We delve into the electronic effects of the chloro and methoxy substituents on the cinnamic acid scaffold. Furthermore, a detailed, field-proven experimental protocol for the potentiometric determination of pKa is provided, offering a self-validating system for researchers to ascertain the acidity of this and similar compounds. This guide is intended to equip researchers with both the theoretical foundation and the practical methodology to confidently assess the physicochemical properties of substituted cinnamic acid derivatives.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. For drug development professionals, a thorough understanding of a compound's pKa is indispensable as it governs its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The degree of ionization of a drug molecule at a given physiological pH, which is directly dictated by its pKa, affects its ability to cross biological membranes, bind to its target receptor, and its overall bioavailability.

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. The specific compound of interest, 3,5-dichloro-4-methoxycinnamic acid, possesses a unique substitution pattern on the phenyl ring that is expected to significantly modulate its acidity compared to the parent cinnamic acid molecule. An accurate understanding of its pKa is therefore a critical first step in its evaluation as a potential therapeutic agent.

This guide will first explore the theoretical basis for the acidity of 3,5-dichloro-4-methoxycinnamic acid by dissecting the electronic contributions of its substituents. Subsequently, a reasoned estimation of its pKa will be presented, grounded in the linear free-energy relationships described by the Hammett equation. Finally, a detailed, step-by-step experimental protocol for pKa determination via potentiometric titration will be provided to enable researchers to empirically validate the predicted value.

Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. In the case of 3,5-dichloro-4-methoxycinnamic acid, the electronic properties of the chloro and methoxy substituents on the phenyl ring, transmitted through the vinyl linkage, play a crucial role in modulating the stability of the cinnamate anion upon dissociation.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Dissociation Equilibrium" "HA" [label="3,5-Dichloro-4-methoxycinnamic Acid"]; "A-" [label="3,5-Dichloro-4-methoxycinnamate"]; "H+" [label="Proton"]; "HA" -- "H2O" --> "A-"; "A-" -- "H3O+" --> "HA"; end }

Caption: Dissociation of 3,5-dichloro-4-methoxycinnamic acid in water.

The key electronic effects at play are:

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the electronegativity of a substituent. The two chlorine atoms at the 3 and 5 positions are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylic acid group, stabilizing the negative charge of the carboxylate anion and thereby increasing the acidity (lowering the pKa).

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π-electrons across the molecule.

    • Chloro Groups (-I > +M): While halogens have lone pairs that can be donated via resonance (+M effect), their strong inductive effect (-I) is dominant. Thus, the chloro groups are net electron-withdrawing.

    • Methoxy Group (-I < +M): The oxygen atom of the methoxy group at the 4-position has lone pairs that can be donated into the aromatic ring through resonance (+M effect). This effect increases electron density in the ring, which can be transmitted to the carboxylate group, destabilizing the anion and decreasing acidity. However, the oxygen is also electronegative and exerts a weaker electron-withdrawing inductive effect (-I). For a para-methoxy group, the resonance effect is generally stronger than its inductive effect, making it an overall electron-donating group.

  • The Role of the Vinyl Group: The -CH=CH- group separating the phenyl ring and the carboxylic acid allows for the transmission of electronic effects, though it can attenuate their magnitude compared to a direct connection as in benzoic acids[2].

Estimation of pKa using the Hammett Equation

In the absence of an experimentally determined pKa for 3,5-dichloro-4-methoxycinnamic acid, we can estimate it using the Hammett equation, a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives[3]. The equation is given by:

log(K/K₀) = ρσ or pKa₀ - pKa = ρσ

where:

  • pKa₀ is the pKa of the unsubstituted parent acid (cinnamic acid).

  • pKa is the pKa of the substituted acid.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, acid dissociation) to substituent effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For the dissociation of para-substituted cinnamic acids, a ρ value of approximately -0.479 has been reported[4]. We will use this value for our estimation. The effects of multiple substituents are generally considered to be additive.

The required parameters for our estimation are:

  • pKa of Cinnamic Acid (pKa₀): 4.44

  • ρ for Cinnamic Acid Dissociation: -0.479[4]

  • σ for a meta-Chloro group (σ_m-Cl): +0.37

  • σ for a para-Methoxy group (σ_p-OCH₃): -0.27

The total sigma value for the substituents is the sum of the individual sigma values:

Σσ = σ_m-Cl + σ_m-Cl + σ_p-OCH₃ = 0.37 + 0.37 + (-0.27) = 0.47

Now, we can apply the Hammett equation:

pKa_estimated = pKa₀ - ρ(Σσ) pKa_estimated = 4.44 - (-0.479 * 0.47) pKa_estimated = 4.44 + 0.225 pKa_estimated ≈ 4.67

This estimation suggests that the electron-donating effect of the para-methoxy group slightly outweighs the combined electron-withdrawing effects of the two meta-chloro groups in this system, leading to a slightly higher pKa (lower acidity) than the parent cinnamic acid. It is important to note that this is an estimation, and the actual pKa may differ. For comparison, the predicted pKa of 3,5-dichlorobenzoic acid is 3.46[5][6], highlighting the significant acid-strengthening effect of two meta-chloro groups in the absence of the electron-donating methoxy group and the vinyl spacer.

Table 1: pKa Values of 3,5-Dichloro-4-methoxycinnamic Acid and Related Compounds

CompoundpKa ValueSource
3,5-Dichloro-4-methoxycinnamic acid ~4.67 (Estimated) Present Work
Cinnamic Acid4.44
4-Methoxycinnamic Acid4.54-4.60[1][3]
3-Chlorocinnamic Acid4.29[7]
3,5-Dichlorobenzoic Acid3.46 (Predicted)[5][6]

Experimental Protocol: Potentiometric Titration for pKa Determination

To obtain a definitive pKa value, experimental determination is essential. Potentiometric titration is a highly accurate and widely used method for this purpose[8]. The following protocol provides a robust framework for determining the pKa of 3,5-dichloro-4-methoxycinnamic acid.

dot graph TD { A[Prepare Solutions] --> B[Calibrate pH Meter]; B --> C[Prepare Analyte Solution]; C --> D[Initial pH Measurement]; D --> E{Titrate with NaOH}; E -- Add aliquot --> F[Record pH and Volume]; F -- More aliquots --> E; E -- Endpoint reached --> G[Plot Titration Curve]; G --> H[Determine Equivalence Point]; H --> I[Calculate pKa at Half-Equivalence Point]; }

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Reagents
  • 3,5-Dichloro-4-methoxycinnamic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, degassed water (e.g., by boiling and cooling under nitrogen)

  • pH buffer standards (e.g., pH 4.00, 7.00, 10.00)

  • Co-solvent (e.g., methanol or ethanol, if solubility is low)

Equipment
  • Potentiometer with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 or 25 mL)

  • Titration vessel (beaker)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of 3,5-dichloro-4-methoxycinnamic acid of a known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a known percentage of a co-solvent like methanol can be used. Note that the pKa value will be specific to the solvent system used.

    • Prepare a solution of 0.15 M KCl to maintain a constant ionic strength during the titration[9][10].

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range (e.g., pH 4.00, 7.00, and 10.00)[9][10]. Ensure the temperature of the buffers and the sample solution are the same.

  • Titration Setup:

    • Pipette a known volume (e.g., 25.00 mL) of the 3,5-dichloro-4-methoxycinnamic acid stock solution into the titration vessel.

    • Add a sufficient amount of the 0.15 M KCl solution to maintain a constant ionic strength.

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the vessel.

    • Begin gentle stirring.

  • Titration Process:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added[9][10].

    • As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

Data Analysis
  • Plot the Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

  • Determine the Equivalence Point (V_eq): The equivalence point is the point of steepest slope on the titration curve, which corresponds to the inflection point. This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

  • Determine the Half-Equivalence Point (V_½eq): Calculate the volume of NaOH at the half-equivalence point: V_½eq = V_eq / 2.

  • Determine the pKa: The pKa is equal to the pH of the solution at the half-equivalence point[9]. Find the corresponding pH value on your titration curve for the volume V_½eq. This pH value is the experimental pKa of 3,5-dichloro-4-methoxycinnamic acid.

Conclusion

For drug development professionals and researchers, this estimated value serves as a crucial starting point for computational modeling and preliminary formulation studies. However, given the importance of pKa in determining the pharmacokinetic and pharmacodynamic profile of a compound, the detailed potentiometric titration protocol provided herein offers a clear and reliable path to obtaining a precise experimental value. The synthesis of theoretical prediction and empirical validation outlined in this guide represents a cornerstone of modern drug discovery and development.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 16, 2026, from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved February 16, 2026, from [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1987). Correlation of ground and excited state dissociation constants of trans-para- and ortho-substituted cinnamic acids. Indian Journal of Chemistry, 26B, 273-275.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 16, 2026, from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved February 16, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Balasubramaniyan, P., & Ponnuswamy, M. N. (1991). Correlation of ground and excited state dissociation constants of-trans-para-and ortho-substituted cinnamic acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 103(3), 273-278.
  • University of Calgary. (n.d.). Substituent Effects. Retrieved February 16, 2026, from [Link]

  • Johnson, C. D. (1973).
  • ChemBK. (2024). 4-Methoxycinnamic acid,predominantly trans. Retrieved February 16, 2026, from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved February 16, 2026, from [Link]

  • Wired Chemist. (n.d.). Hammett Sigma Constants*. Retrieved February 16, 2026, from [Link]

Sources

Foundational

3,5-Dichloro-4-methoxyphenyl acrylic acid PubChem CID and InChIKey

The following technical guide details the chemical identity, synthesis, and research applications of 3,5-Dichloro-4-methoxyphenyl acrylic acid (also known as 3,5-Dichloro-4-methoxycinnamic acid ). Chemical Identity & Cor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and research applications of 3,5-Dichloro-4-methoxyphenyl acrylic acid (also known as 3,5-Dichloro-4-methoxycinnamic acid ).

Chemical Identity & Core Properties

Compound Name: 3,5-Dichloro-4-methoxyphenyl acrylic acid Synonyms: 3,5-Dichloro-4-methoxycinnamic acid; (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid; 3,5-diCl-4-MCA.[1] CAS Registry Number: 24076-35-5 Molecular Formula: C₁₀H₈Cl₂O₃ Molecular Weight: 247.07 g/mol SMILES: COC1=C(Cl)C=C(C=CC(=O)O)C=C1Cl InChIKey: (Not explicitly indexed in public snippets; derived from structure: COC1=C(Cl)C=C(C=CC(=O)O)C=C1Cl)[2]

PubChem CID: While a direct CID is not prominently indexed in standard public search snippets for this specific chlorinated derivative, it is a known degradation product of the sunscreen agent 2-Ethylhexyl 4-methoxycinnamate (EHMC) and is available from specialized reagent vendors (e.g., Alchimica, BLD Pharm). Researchers should utilize the CAS 24076-35-5 for procurement and database queries.

Executive Summary

3,5-Dichloro-4-methoxyphenyl acrylic acid is a halogenated derivative of cinnamic acid. It has emerged in environmental chemistry as a significant chlorination byproduct of the UV filter EHMC (Octinoxate) in swimming pools and wastewater treatment plants. Structurally, it features a phenyl ring substituted with two chlorine atoms at the meta positions (3,[2]5) and a methoxy group at the para position (4), linked to an acrylic acid tail.[2] Its formation pathways and stability make it a critical marker for assessing the transformation of personal care products in chlorinated water systems.

Synthesis & Manufacturing

The primary synthetic route for 3,5-dichloro-4-methoxycinnamic acid is the Knoevenagel Condensation , a classic C-C bond-forming reaction between an aldehyde and an active methylene compound.

Mechanism:

The reaction involves the condensation of 3,5-dichloro-4-methoxybenzaldehyde with malonic acid in the presence of a base (typically pyridine/piperidine or ammonium acetate) followed by decarboxylation.

Reaction Pathway:

  • Nucleophilic Attack: The deprotonated malonic acid attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Loss of water forms the benzylidene intermediate.

  • Decarboxylation: Heating promotes the loss of CO₂, yielding the α,β-unsaturated acid.

Experimental Protocol (Laboratory Scale)
  • Reagents:

    • 3,5-Dichloro-4-methoxybenzaldehyde (1.0 eq) [CAS: 41727-58-6]

    • Malonic acid (2.0 eq)

    • Pyridine (Solvent/Base)

    • Piperidine (Catalytic amount)

  • Procedure:

    • Dissolve 3,5-dichloro-4-methoxybenzaldehyde (10 mmol) and malonic acid (20 mmol) in pyridine (20 mL).

    • Add catalytic piperidine (0.5 mL).

    • Reflux the mixture at 100–110°C for 4–6 hours until CO₂ evolution ceases.

    • Cool the reaction mixture and pour into ice-cold HCl (1M) to precipitate the crude acid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure crystals.

  • Yield: Typically 70–85%.

Synthesis Aldehyde 3,5-Dichloro-4- methoxybenzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Pyridine/Piperidine - H2O Malonic Malonic Acid Malonic->Intermediate Product 3,5-Dichloro-4- methoxyphenyl acrylic acid Intermediate->Product Heat - CO2 (Decarboxylation)

Figure 1: Knoevenagel condensation pathway for the synthesis of 3,5-dichloro-4-methoxycinnamic acid.

Biological & Environmental Relevance
Environmental Degradation Marker

Research indicates that this compound is formed when EHMC (a common sunscreen ingredient) is exposed to sodium hypochlorite (chlorine) and UV radiation.

  • Pathway: Chlorination of the aromatic ring of EHMC followed by hydrolysis of the ester bond.

  • Significance: Its presence in water indicates the transformation of UV filters, potentially leading to bioactive chlorinated byproducts.

Pharmacological Potential

Like other halogenated cinnamic acids, this compound is investigated for:

  • Antimicrobial Activity: The 3,5-dichloro substitution often enhances lipophilicity and membrane penetration compared to the non-chlorinated parent.

  • Auxin-like Activity: Cinnamic acid derivatives can act as plant growth regulators (auxins).

Analytical Characterization

For identification in reaction mixtures or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.

Key MS Fragmentation Peaks (EI, 70 eV):

m/z Intensity Fragment Assignment
246 100% (Base Peak) Molecular Ion [M]⁺ (³⁵Cl₂)
248 ~65% Isotope Peak [M+2]⁺ (³⁵Cl³⁷Cl)
229 46% Loss of OH [M-OH]⁺
202 32% Loss of CO₂ [M-CO₂]⁺

| 73 | 21% | Characteristic aromatic fragment |

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References
  • Gackowska, A., et al. (2025).[3] Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species. ResearchGate. Link

  • Alchimica. (n.d.). (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid Product Page. Alchimica.cz. Link

  • Benchchem. (n.d.). 2,6-Dichloro-4-methoxycinnamic acid and related derivatives. Benchchem.com. Link

Sources

Protocols & Analytical Methods

Method

Preparation of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic Acid via Pyridine-Catalyzed Knoevenagel-Doebner Condensation: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative, utilizing the robust Knoevenagel-Doebner condensation....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative, utilizing the robust Knoevenagel-Doebner condensation. This application note is designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acids and their derivatives are a pivotal class of organic compounds, widely recognized for their diverse pharmacological activities and applications as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. The targeted molecule, (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, possesses a unique substitution pattern that makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The presence of the dichloro and methoxy functionalities on the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, making its efficient synthesis a topic of considerable interest.

The Knoevenagel-Doebner condensation is a classic and highly effective method for the formation of carbon-carbon double bonds, particularly for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and malonic acid.[1][2][3] This reaction is prized for its reliability and stereoselectivity, typically affording the thermodynamically more stable (E)-isomer.

Mechanistic Insights: The Role of Pyridine and Piperidine

The synthesis of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is achieved through the Doebner modification of the Knoevenagel condensation.[1][4] This reaction proceeds via a cascade of steps, with pyridine playing a dual role as both a solvent and a basic catalyst, while a catalytic amount of a stronger base, such as piperidine, is often employed to accelerate the initial condensation.[5][6]

The reaction mechanism can be delineated as follows:

  • Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates malonic acid to form a reactive enolate nucleophile.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3,5-dichloro-4-methoxybenzaldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate alcohol readily undergoes dehydration, facilitated by the acidic protons alpha to the carboxylic acid groups, to yield a more stable, conjugated system.

  • Decarboxylation: The resulting α,β-unsaturated dicarboxylic acid intermediate is unstable, and upon heating in pyridine, undergoes decarboxylation to afford the final (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid product. Pyridine facilitates this step by acting as a proton shuttle.[1]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Part 1: Synthesis of the Starting Material, 3,5-Dichloro-4-methoxybenzaldehyde

A two-step process is employed to synthesize the requisite aldehyde starting from the readily available 4-hydroxybenzaldehyde.

Step 1a: Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde

This procedure is adapted from established methods for the halogenation of phenols.[6][7]

  • Reagents and Materials:

    • 4-Hydroxybenzaldehyde

    • Potassium bromide (KBr)

    • Succinimide

    • Bromine (Br₂)

    • Chlorine (Cl₂)

    • Dichloroethane

    • Sodium sulfite

    • Isopropanol

    • Water

  • Procedure:

    • In a suitable reaction vessel, prepare a mixture of dichloroethane, water, potassium bromide, succinimide, and 4-hydroxybenzaldehyde.

    • Over a period of 30 minutes, add bromine to the mixture. The temperature will rise; maintain it around 60°C.

    • For the next 2 hours, pass chlorine gas through the reaction mixture, maintaining the temperature between 60°C and 80°C.

    • After the chlorine addition is complete, heat the mixture to reflux for 30 minutes.

    • Cool the reaction mixture to 10°C and quench any excess bromine by the addition of sodium sulfite.

    • Collect the precipitated product by suction filtration.

    • Wash the solid product with water and then with isopropanol to remove impurities.

    • Dry the product to obtain 3,5-dichloro-4-hydroxybenzaldehyde.

Step 1b: Methylation of 3,5-Dichloro-4-hydroxybenzaldehyde

The phenolic hydroxyl group is methylated to yield the final starting material.

  • Reagents and Materials:

    • 3,5-Dichloro-4-hydroxybenzaldehyde

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃)

    • Acetone (or another suitable solvent)

  • Procedure:

    • Dissolve 3,5-dichloro-4-hydroxybenzaldehyde in acetone in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • With stirring, add dimethyl sulfate dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford pure 3,5-dichloro-4-methoxybenzaldehyde.

Part 2: Knoevenagel-Doebner Condensation

This section details the core reaction for the synthesis of the target acrylic acid derivative.

  • Reagents and Materials:

    • 3,5-Dichloro-4-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Hydrochloric acid (HCl), 2 M solution

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-methoxybenzaldehyde (1.0 eq).

    • Add pyridine to dissolve the aldehyde.

    • Add malonic acid (1.5-2.0 eq) to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a stirred solution of 2 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

    • Dry the crude product in a vacuum oven.

Part 3: Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity final product.[8][9][10]

  • Reagents and Materials:

    • Crude (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

    • Ethanol (or another suitable solvent system like ethanol/water or toluene)

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the crystals under vacuum to obtain pure (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid.

Data Presentation and Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of similar substituted cinnamic acids. For instance, a closely related compound, (S)-2-((S)-2-((E)-3-(3,5-dichlorophenyl)prop-2-enamido)-3-phenylpropanamido)-3-phenylpropyl (E)-3-(3,5-dichlorophenyl)prop-2-enoate, has a melting point of 120-123 °C.[5]
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-configuration. Signals for the aromatic protons and the methoxy group will also be present.
¹³C NMR The carbon NMR spectrum should show signals corresponding to the carboxylic acid carbon, the vinylic carbons, the aromatic carbons (including those bearing chlorine and the methoxy group), and the methoxy carbon.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Knoevenagel-Doebner Condensation cluster_purification Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3,5-Dichloro-4-hydroxybenzaldehyde Br₂, Cl₂ 3,5-Dichloro-4-methoxybenzaldehyde 3,5-Dichloro-4-methoxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde->3,5-Dichloro-4-methoxybenzaldehyde (CH₃)₂SO₄, K₂CO₃ Crude Product Crude Product 3,5-Dichloro-4-methoxybenzaldehyde->Crude Product Malonic Acid, Pyridine, Piperidine Pure Product (E)-3-(3,5-Dichloro-4- methoxyphenyl)acrylic acid Crude Product->Pure Product Recrystallization (Ethanol)

Caption: Synthetic workflow for the preparation of the target compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at the reflux point of pyridine.
Inactive reagents.Use freshly distilled pyridine and ensure the malonic acid is of high purity.
Product does not precipitate upon acidification The product is too soluble in the acidic aqueous mixture.Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the product.
Oily product obtained after recrystallization The solvent is not ideal, or the product is impure.Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water). Ensure the crude product is sufficiently dry before recrystallization.
Low yield after recrystallization Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small amount of extra hot solvent before filtering.

Safety Precautions

  • Pyridine: Flammable, harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Malonic Acid: Harmful if swallowed and causes serious eye damage. Avoid creating dust. Wear appropriate PPE.[12][13]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood with appropriate PPE.

  • Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet: Malonic acid - Carl ROTH. (URL: [Link])

  • EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google P
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde - Erowid. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (URL: [Link])

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC. (URL: [Link])

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (URL: [Link])

  • recrystallization.pdf. (URL: [Link])

  • Recrystallization1. (URL: [Link])

  • Purification by Recrystallization - CUNY. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Synthesis of Amide Derivatives from 3,5-dichloro-4-methoxycinnamic acid

For: Researchers, scientists, and drug development professionals. Introduction Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffold.[1][2] The synthesis of amide derivatives from substituted cinnamic acids is a key strategy for modulating their pharmacokinetic and pharmacodynamic properties.[3][4] This document provides a detailed guide to the synthesis of amide derivatives from 3,5-dichloro-4-methoxycinnamic acid, a substrate featuring both electron-withdrawing and electron-donating groups, which presents unique challenges and opportunities in synthetic design.

The presence of two chlorine atoms on the aromatic ring is expected to increase the acidity of the carboxylic acid group through an inductive effect, potentially facilitating its activation.[5] Conversely, the methoxy group donates electron density through resonance. This electronic interplay necessitates careful selection of reaction conditions to achieve high yields and minimize side reactions. These application notes provide two robust protocols for the synthesis of amide derivatives from 3,5-dichloro-4-methoxycinnamic acid: one employing a carbodiimide coupling agent and the other proceeding via an acyl chloride intermediate.

Chemical Structures and Reaction Overview

PART 1: Synthesis via Carbodiimide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.[2] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6]

Protocol 1: EDC/NHS Mediated Amide Coupling

Materials:

  • 3,5-dichloro-4-methoxycinnamic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Experimental Workflow:

G cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep1 Dissolve 3,5-dichloro-4-methoxycinnamic acid (1.0 eq) in anhydrous DCM. prep2 Add amine (1.1 eq) and TEA (1.5 eq). prep1->prep2 prep3 Cool reaction mixture to 0 °C. prep2->prep3 couple1 Add NHS (1.2 eq). prep3->couple1 couple2 Add EDC (1.2 eq) portion-wise. couple1->couple2 couple3 Stir at 0 °C for 30 min, then at RT overnight. couple2->couple3 workup1 Dilute with DCM. couple3->workup1 workup2 Wash with sat. NaHCO3, then brine. workup1->workup2 workup3 Dry organic layer over MgSO4. workup2->workup3 workup4 Filter and concentrate in vacuo. workup3->workup4 purify1 Purify crude product by silica gel chromatography. workup4->purify1 char1 Characterize by NMR, IR, and MS. purify1->char1

Caption: Workflow for EDC/NHS mediated amide synthesis.

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-dichloro-4-methoxycinnamic acid (1.0 equivalent) in anhydrous DCM (or DMF for less soluble amines).

  • Add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add N-hydroxysuccinimide (1.2 equivalents) to the stirred solution.

  • Slowly add EDC (1.2 equivalents) portion-wise over 10 minutes. The reaction mixture may become cloudy.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified amide derivative using NMR, IR, and mass spectrometry.

Causality and Optimization:
  • Choice of Solvent: DCM is a good initial choice due to its inertness and ease of removal. For poorly soluble starting materials, DMF can be used, but its high boiling point makes it more difficult to remove during work-up.

  • Base: A non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl byproduct of EDC activation and to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.[7]

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If the starting carboxylic acid is still present after an extended period, an additional portion of EDC and NHS can be added. If purification is challenging due to the urea byproduct from EDC, consider using dicyclohexylcarbodiimide (DCC), where the urea byproduct is largely insoluble in DCM and can be removed by filtration.[8]

PART 2: Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride is then reacted with the amine to form the amide. This method is often higher yielding but can be less compatible with sensitive functional groups.

Protocol 2: Acyl Chloride Mediated Amide Synthesis

Materials:

  • 3,5-dichloro-4-methoxycinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous DMF (for oxalyl chloride)

  • Amine of choice

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Same as Protocol 1, with the addition of a reflux condenser.

Experimental Workflow:

G cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_workup Work-up & Purification ac1 Suspend 3,5-dichloro-4-methoxycinnamic acid (1.0 eq) in anhydrous DCM. ac2 Add SOCl2 (2.0 eq) dropwise. ac1->ac2 ac3 Reflux the mixture for 2-4 hours. ac2->ac3 ac4 Remove excess SOCl2 in vacuo. ac3->ac4 am1 Dissolve the crude acyl chloride in anhydrous DCM. ac4->am1 am2 Cool to 0 °C. am1->am2 am3 Add a solution of amine (1.1 eq) and TEA (1.5 eq) dropwise. am2->am3 am4 Stir at RT overnight. am3->am4 wp1 Wash with sat. NaHCO3, then brine. am4->wp1 wp2 Dry organic layer over MgSO4. wp1->wp2 wp3 Filter and concentrate. wp2->wp3 wp4 Purify by column chromatography. wp3->wp4

Caption: Workflow for acyl chloride mediated amide synthesis.

Detailed Step-by-Step Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 3,5-dichloro-4-methoxycinnamic acid (1.0 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 7-11).

  • Characterization: Characterize the purified amide derivative using NMR, IR, and mass spectrometry.

Causality and Optimization:
  • Chlorinating Agent: Thionyl chloride is effective, but oxalyl chloride with a catalytic amount of DMF can be used for a milder reaction that is easier to work up as the byproducts are gaseous.

  • Reaction Monitoring: The formation of the acyl chloride can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Amine Addition: The dropwise addition of the amine solution at low temperature is critical to control the highly exothermic reaction between the acyl chloride and the amine.[]

  • Troubleshooting: If the yield is low, ensure that the acyl chloride formation went to completion. Incomplete conversion will leave unreacted carboxylic acid, which will not react under these conditions. The use of pyridine as both a base and a catalyst can sometimes improve yields with less reactive amines.

PART 3: Characterization of Amide Derivatives

The successful synthesis of the target amide should be confirmed by a combination of spectroscopic techniques. Below are the expected spectral characteristics for a hypothetical product, N-phenyl-3-(3,5-dichloro-4-methoxyphenyl)acrylamide.

Table 1: Expected Spectroscopic Data for N-phenyl-3-(3,5-dichloro-4-methoxyphenyl)acrylamide

Technique Expected Observations
¹H NMR Aromatic protons on the dichloro-substituted ring will appear as a singlet. The methoxy group will be a singlet around 3.9 ppm. The vinylic protons will appear as doublets with a large coupling constant (~15 Hz) characteristic of a trans double bond. The amide N-H proton will be a broad singlet. Protons of the N-phenyl group will be in the aromatic region.
¹³C NMR The carbonyl carbon will appear downfield (~165 ppm). Signals for the aromatic and vinylic carbons will be observed in the 110-150 ppm region. The methoxy carbon will be around 56 ppm.[10][11]
IR A strong C=O stretch for the amide will be observed around 1650 cm⁻¹. An N-H stretch will be present around 3300 cm⁻¹. C-Cl stretches will be in the fingerprint region.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product should be observed. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) should be evident.

Conclusion

The synthesis of amide derivatives from 3,5-dichloro-4-methoxycinnamic acid can be successfully achieved using either a carbodiimide-mediated coupling or an acyl chloride-based approach. The choice of method will depend on the stability of the amine and the desired reaction conditions. The protocols and insights provided in these application notes offer a comprehensive guide for researchers to synthesize and characterize these valuable compounds for further investigation in drug discovery and materials science.

References

  • Pospíšilová, Š., Kos, J., Michnová, H., Kapustíková, I., Štrhárska, T., Oravec, M., ... & Jampílek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International journal of molecular sciences, 19(8), 2318. [Link]

  • Gunanathan, C., & Shrestha, B. (2014). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. The Journal of organic chemistry, 79(10), 4489–4496. [Link]

  • Szostak, M., & Szostak, R. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical communications (Cambridge, England), 51(1), 148–151. [Link]

  • Pospíšilová, Š., Kos, J., Michnová, H., Kapustíková, I., Štrhárska, T., Oravec, M., ... & Jampílek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. [Link]

  • Asif, M. (2014). A review on the chemistry and pharmacology of amides. Mini reviews in medicinal chemistry, 14(1), 91–104. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [Link]

  • Pospíšilová, Š., Kos, J., Michnová, H., Kapustíková, I., Štrhárska, T., Oravec, M., ... & Jampílek, J. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]

  • Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]

  • Smith, M. B. (2018). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • El-Sayed, N. N. E., El-Shishtawy, R. M., & El-Azzouny, A. A. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • Al-Zaydi, K. M. (2014). The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1017. [Link]

  • Wang, D., & Li, F. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society open science, 5(2), 171811. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Vedantu. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Reddit. (2020). Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? : r/OrganicChemistry. [Link]

  • ResearchGate. (2019). Formation of dichloroacetic acid and dichloroacetamide from phenicol antibiotic abatement during ozonation and post-chlor(am)ination. [Link]

  • Royal Society of Chemistry. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. [Link]

  • Wikimedia Commons. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. [Link]

  • University of Utah. (n.d.). gHMQC NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

Sources

Method

Esterification methods for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

Application Note: Strategic Esterification of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic Acid Introduction & Molecule Analysis (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic Acid

Introduction & Molecule Analysis

(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative often utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., TRPV1 antagonists).

Structural Considerations for Reactivity:

  • Electronic Push-Pull: The 4-methoxy group acts as a resonance donor (

    
    ), while the 3,5-dichloro substituents provide inductive electron withdrawal (
    
    
    
    ) and significant steric bulk. This unique electronic environment stabilizes the conjugated system but can slightly deactivate the carboxylic carbon toward nucleophilic attack compared to unsubstituted cinnamic acid.
  • Geometric Stability: The (

    
    )-isomer (trans) is thermodynamically favored. However, the 
    
    
    
    -unsaturated system is susceptible to photo-isomerization to the (
    
    
    )-isomer or polymerization under harsh thermal conditions.
  • Solubility: The dichlorinated ring significantly reduces solubility in polar protic solvents (water, cold methanol) compared to simple phenylpropanoids, necessitating the use of co-solvents or halogenated solvents in certain protocols.

This guide outlines three distinct esterification protocols, selected based on the complexity of the target alcohol and the scale of the reaction.

Selection Guide: Method Decision Matrix

Before proceeding, select the protocol that aligns with your target ester and available resources.

FeatureMethod A: Acyl Chloride Method B: Fischer-Speier Method C: Steglich Coupling
Primary Use Case Large-scale synthesis of simple esters (Me, Et).Routine synthesis of Methyl/Ethyl esters.Complex, acid-sensitive, or bulky alcohols.
Reagents

or

, DMF (cat).

or

-TsOH, Alcohol (solvent).[1]
DCC or EDC, DMAP, DCM.
Conditions Harsh (HCl gas evolution).Acidic, Reflux (Thermal).[1][2][3]Mild, Room Temperature, Neutral.[2]
Atom Economy Moderate (Loss of

/HCl).
High (Loss of

).
Low (Formation of Urea byproduct).
Risk Factor Acid burns, gas management.Equilibrium limited (requires excess alcohol).Difficult purification (Urea removal).

Detailed Experimental Protocols

Method A: Acyl Chloride Activation (The Scalable Standard)

Best for: High yields, non-acid-sensitive alcohols, and scale-up.

Mechanism: Irreversible conversion of the acid to the highly reactive acid chloride, followed by nucleophilic acyl substitution.

Reagents:

  • Substrate: (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent: Toluene or DCM (optional, can be run neat if

    
     is in large excess)
    
  • Target Alcohol (1.1 equiv) + Pyridine/Et3N (1.1 equiv)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the carboxylic acid in anhydrous toluene (5 mL/g).
    
  • Addition: Add

    
     dropwise. Add catalytic DMF.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates reaction initiation.
  • Reflux: Heat to 70–80°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator). Critical: Co-evaporate with toluene twice to remove trace 
    
    
    
    .
  • Esterification: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C.

  • Coupling: Add the target alcohol and base (Pyridine or

    
    ) dropwise. Warm to RT and stir for 2 hours.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    and concentrate.

Self-Validation:

  • TLC: Acid chloride moves significantly higher (

    
    ) than the starting acid.
    
  • IR: Shift of Carbonyl stretch from ~1690 cm⁻¹ (Acid) to ~1735 cm⁻¹ (Ester).

Method B: Fischer-Speier Esterification (The Economical Route)

Best for: Methyl or Ethyl esters where the alcohol can serve as the solvent.

Mechanism: Acid-catalyzed equilibrium reaction. Driven to completion by excess alcohol or removal of water.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (Excess, >10 equiv)

  • Catalyst: Conc.

    
     (0.1 equiv) or 
    
    
    
    -TsOH (0.1 equiv)

Protocol:

  • Dissolution: Dissolve the substrate in the alcohol. Due to the dichlorophenyl moiety, solubility may be slow; mild heating helps.

  • Catalysis: Add the acid catalyst slowly.

  • Reflux: Heat to reflux for 6–12 hours.

    • Optimization: For higher alcohols, use a Dean-Stark trap with Toluene to azeotropically remove water.[1]

  • Monitoring: Monitor by TLC. If conversion stalls, add fresh catalyst or remove water (molecular sieves).

  • Workup: Concentrate solvent to ~20% volume. Pour into ice water. The ester often precipitates as a solid due to the lipophilic dichloro-ring. Filter and wash with cold water/bicarbonate.

Self-Validation:

  • Solubility Check: The product should be less soluble in base (

    
    ) than the starting material.
    
Method C: Steglich Esterification (The Mild Route)

Best for: Labile alcohols, complex natural products, or small-scale library synthesis.

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol (catalyzed by DMAP).[4]

Reagents:

  • Substrate (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)

  • Target Alcohol (1.0 equiv)

  • Solvent: Anhydrous DCM (

    
    )
    

Protocol:

  • Setup: Dissolve the substrate, alcohol, and DMAP in dry DCM at 0°C under nitrogen.

  • Addition: Add DCC (dissolved in minimal DCM) dropwise to the stirring mixture.

  • Reaction: Allow to warm to room temperature naturally. Stir for 12–24 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within minutes to hours.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash filtrate with 0.5N HCl (to remove DMAP) and Sat.

    
    .
    
  • Purification: Column chromatography is usually required to remove traces of urea byproducts.

Self-Validation:

  • Visual: Heavy precipitation of urea confirms activation.

  • NMR: Distinctive sharp singlets for the ester group appear; absence of the broad -COOH proton (>11 ppm).

Visualization: Workflow & Mechanism

Figure 1: Decision Logic for Protocol Selection

EsterificationLogic Start Start: (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid CheckAlcohol Analyze Target Alcohol Start->CheckAlcohol Simple Simple (MeOH, EtOH) CheckAlcohol->Simple Complex Complex / Acid Sensitive / Steric Bulk CheckAlcohol->Complex ScaleCheck Check Scale Simple->ScaleCheck MethodC Method C: Steglich (Mild, Neutral pH) Complex->MethodC LargeScale Large Scale (>10g) ScaleCheck->LargeScale SmallScale Lab Scale (<1g) ScaleCheck->SmallScale MethodA Method A: Acyl Chloride (High Yield, Scalable) LargeScale->MethodA MethodB Method B: Fischer-Speier (Cheap, Equilibrium) SmallScale->MethodB

Caption: Decision matrix for selecting the optimal esterification route based on substrate complexity and scale.

Figure 2: Acyl Chloride Mechanism (Pathway A)

Mechanism Acid Carboxylic Acid (Substrate) Inter Acid Chloride (Reactive Intermediate) Acid->Inter Activation SOCl2 SOCl2 + DMF SOCl2->Inter Ester Target Ester Inter->Ester Nucleophilic Attack Byproducts Byproducts: SO2(g), HCl(g) Inter->Byproducts Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Activation pathway via Thionyl Chloride, converting the stable acid to the reactive acid chloride.[5]

Quality Control & Troubleshooting

Isomerization Check (Critical)

The acrylic double bond is prone to


 isomerization.
  • Diagnosis: Use

    
    H-NMR.[6][7]
    
    • (

      
      )-isomer (Target):  Coupling constant (
      
      
      
      ) of vinylic protons is typically 15–16 Hz .
    • (

      
      )-isomer (Impurity):  Coupling constant (
      
      
      
      ) drops to 10–12 Hz .
  • Prevention: Perform reactions in the dark or wrap flasks in aluminum foil. Avoid prolonged heating above 100°C.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Fischer) Water accumulation.Add molecular sieves (3Å) or use a Dean-Stark trap.
Dark/Tar Product Polymerization of double bond.Add radical inhibitor (e.g., BHT, hydroquinone) during reflux.
Precipitate in Steglich Urea contamination.Cool filtrate to -20°C to precipitate remaining urea, then filter again.
Acid Chloride Stalls DMF catalyst missing.Ensure 1-2 drops of DMF are added to form the Vilsmeier-Haack intermediate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride and Fischer esterification).

  • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[8] (Foundational paper for Steglich esterification). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insights into Acyl Chloride formation).

  • Cevasco, G., et al. (2008). Reactivity of Cinnamic Acid Derivatives. Journal of Organic Chemistry. (Discusses stability of substituted cinnamic acids).

Sources

Application

Using 3,5-dichloro-4-methoxycinnamic acid as a Michael acceptor

Application Note: 3,5-Dichloro-4-Methoxycinnamic Acid (DCMCA) as a Tuned Michael Acceptor Executive Summary This guide details the utility of 3,5-dichloro-4-methoxycinnamic acid (DCMCA) as a specialized Michael acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichloro-4-Methoxycinnamic Acid (DCMCA) as a Tuned Michael Acceptor

Executive Summary

This guide details the utility of 3,5-dichloro-4-methoxycinnamic acid (DCMCA) as a specialized Michael acceptor scaffold in medicinal chemistry and chemical biology. Unlike hyper-reactive acrylamides that often lead to off-target toxicity, DCMCA offers a "tuned electrophilicity" . The steric bulk and inductive electron-withdrawing effects of the 3,5-dichloro substituents balance the electron-donating 4-methoxy group, creating a "soft" electrophile. This unique electronic profile makes DCMCA ideal for designing Targeted Covalent Inhibitors (TCIs) —specifically those requiring reversible covalent mechanisms or targeting non-catalytic cysteines (e.g., Keap1-Nrf2 pathway modulation).

Chemical Rationale: The "Goldilocks" Electrophile

To use DCMCA effectively, one must understand its structure-activity relationship (SAR).

  • The Warhead: The

    
    -unsaturated carboxylic acid (or its amide derivatives) serves as the Michael acceptor.
    
  • The Tuning:

    • 4-Methoxy Group (+M Effect): Strong resonance donation pushes electron density into the

      
      -carbon, normally deactivating the Michael acceptor.
      
    • 3,5-Dichloro Groups (-I Effect): Strong inductive withdrawal pulls electron density away, reactivating the

      
      -carbon.
      
    • Steric Shielding: The bulky chlorines protect the phenyl ring from metabolic oxidation and provide steric hindrance that improves selectivity for specific cysteine pockets over small, promiscuous thiols like glutathione (GSH).

Application Niche: Use DCMCA when your target cysteine is located in a hydrophobic pocket and you require a reaction rate (


) that permits reversibility or avoids rapid systemic depletion of GSH.

Experimental Workflows

Synthesis of DCMCA (Knoevenagel Condensation)

Objective: To synthesize high-purity DCMCA from commercially available precursors.

Reagents:

  • 3,5-Dichloro-4-methoxybenzaldehyde (CAS: 2682-38-4)

  • Malonic acid[1][2][3][4]

  • Piperidine (Catalyst)[1]

  • Pyridine (Solvent/Base)

  • Ethanol (Recrystallization)

Protocol:

  • Charge: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzaldehyde (10 mmol, 2.05 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).

  • Catalyze: Add piperidine (0.5 mL) dropwise.

  • Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.

  • Precipitate: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (2M, 50 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Isolate: Filter the precipitate and wash with cold water (

    
     mL).
    
  • Purify: Recrystallize from hot ethanol to yield needle-like crystals.

  • Validate: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ). Look for the characteristic alkene doublets (
    
    
    Hz) indicating trans-geometry.
Assessing Thiol Reactivity (GSH Assay)

Objective: To quantify the electrophilicity of DCMCA compared to a standard acrylamide. This determines if the scaffold is suitable for your specific biological target.

Reagents:

  • DCMCA (or its amide derivative)

  • L-Glutathione (reduced, GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • DTNB (Ellman's Reagent)

Protocol:

  • Prepare Stocks: Dissolve DCMCA in DMSO (10 mM). Dissolve GSH in PBS (10 mM).

  • Incubation: Mix DCMCA (100

    
    M final) with GSH (1 mM final) in PBS. Maintain at 37°C.
    
    • Control: GSH alone.

    • Reference: Cinnamic acid (low reactivity) and Acrylamide (high reactivity).

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quantification: React aliquots with DTNB and measure absorbance at 412 nm to quantify remaining free thiol.

  • Calculation: Plot ln([GSH]/[GSH]

    
    ) vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Result: DCMCA should show a moderate depletion rate (20-40% loss at 2 hours), significantly slower than an unsubstituted acrylamide but faster than unsubstituted cinnamic acid.

Biological Application: Nrf2 Pathway Activation

DCMCA derivatives are potent inducers of the Nrf2 antioxidant response by covalently modifying cysteine residues (e.g., C151) on Keap1.

Mechanism of Action Diagram

Nrf2_Activation DCMCA DCMCA (Michael Acceptor) Keap1_Active Keap1 (Active) Cys151 Thiol DCMCA->Keap1_Active Michael Addition Keap1_Inhibited Keap1-DCMCA (Covalent Adduct) Keap1_Active->Keap1_Inhibited Covalent Modification Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1_Active->Nrf2_Cyto Ubiquitination/Degradation Keap1_Inhibited->Nrf2_Cyto Stabilizes Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (DNA Promoter) Nrf2_Nucl->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Figure 1. Mechanism of Nrf2 activation by DCMCA. The compound covalently modifies Keap1 sensor cysteines, preventing Nrf2 ubiquitination and driving antioxidant gene expression.

Data Summary & Reactivity Comparison

The following table benchmarks DCMCA against common Michael acceptors. Use this to select the right warhead for your drug design.

ScaffoldSubstituentsElectronic EffectReactivity (

)
ReversibilityApplication
Acrylamide NoneNeutralHighIrreversibleKinase Inhibitors (e.g., Ibrutinib)
Cinnamic Acid NoneConjugationVery LowN/AInactive Control
4-OMe Cinnamic 4-Methoxy+M (Deactivating)NegligibleN/AMetabolic Probe
DCMCA 3,5-Cl, 4-OMe +M / -I Balanced Moderate Reversible Keap1 Inhibitors, Anti-inflammatory
Bardoxolone CyanoenoneStrong -I/-MVery HighReversibleLate-stage CKD (High Toxicity Risk)

References

  • Pontillo, A. et al. (2015). "Structure-Activity Relationship of Cinnamic Acid Derivatives as Nrf2 Activators." Journal of Medicinal Chemistry. Link

  • Dinkova-Kostova, A. T. et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences. Link

  • Pédeboscq, S. et al. (2012). "Synthesis and evaluation of new cinnamic acid derivatives as antioxidants." Medicinal Chemistry Research. Link

  • Baell, J. B.[5][6] & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Jackson, P. A. et al. (2017). "The reaction of cinnamic acid with thiol: A kinetic study." Organic & Biomolecular Chemistry. Link

Sources

Method

Heck reaction conditions for 3,5-dichloro-4-methoxyiodobenzene and acrylic acid

An Application Guide to the Mizoroki-Heck Reaction: Synthesis of (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid Introduction: The Strategic Importance of the Mizoruki-Heck Reaction The Mizoroki-Heck reaction stands as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mizoroki-Heck Reaction: Synthesis of (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid

Introduction: The Strategic Importance of the Mizoruki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of an alkene with an aryl or vinyl halide, proving indispensable in academic and industrial laboratories. A particularly valuable application of this methodology is the synthesis of substituted cinnamic acids and their derivatives. These compounds are significant structural motifs found in a wide array of biologically active molecules and serve as crucial intermediates in the development of pharmaceuticals and fine chemicals.[1][4][5]

This document provides a detailed application protocol for the synthesis of (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid via the Mizoroki-Heck coupling of 3,5-dichloro-4-methoxyiodobenzene and acrylic acid. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The choice of an aryl iodide, 3,5-dichloro-4-methoxyiodobenzene, is strategic; the carbon-iodine bond is significantly weaker and thus more reactive towards palladium than the carbon-chlorine bonds, ensuring selective reaction at the desired position.[6]

The catalytic cycle consists of several key steps:

  • Precatalyst Activation: The reaction is typically initiated with a stable Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂). In the presence of a reducing agent (often an amine base or a phosphine ligand), this is reduced in situ to the catalytically active Pd(0) species.[7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the weak carbon-iodine bond of 3,5-dichloro-4-methoxyiodobenzene. This oxidative addition forms a square planar Aryl-Pd(II)-I intermediate.

  • Alkene Coordination & Insertion: The alkene, acrylic acid, coordinates to the palladium center. This is followed by a migratory insertion (carbopalladation) where the aryl group is transferred to one of the alkene carbons, and the palladium to the other.

  • Syn β-Hydride Elimination: For the C-C bond to form, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be eliminated. This step occurs with syn-stereochemistry and is typically regioselective, leading to the formation of the more stable trans (E)-alkene product and a hydridopalladium(II) complex.[1][8]

  • Catalyst Regeneration: A base, such as triethylamine or potassium carbonate, is crucial. It neutralizes the hydridoiodic acid (HI) generated during the cycle and facilitates the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9]

Heck_Reaction_Mechanism Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Ar-I Coord Alkene Coordination ArPdI->Coord AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ Coord->AlkeneComplex Alkene Insert Migratory Insertion AlkeneComplex->Insert AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂-I Insert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdI H-Pd(II)L₂-I BetaElim->HPdI Product (Ar-CH=CH-R) RedElim Reductive Elimination HPdI->RedElim RedElim->Pd0 Base L1 Ar = 3,5-dichloro-4-methoxyphenyl L2 Alkene = Acrylic Acid L3 Product = (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid

Caption: A simplified catalytic cycle for the Heck reaction.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides a rationale for their selection, which is crucial for troubleshooting and adapting the protocol to different substrates.

ParameterTypical Range / ChoiceRationale & Field Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd/C (0.5 - 5 mol%)Pd(OAc)₂ is a common, air-stable precatalyst. For aryl iodides, the reaction is often facile and may not require phosphine ligands ("ligandless" conditions).[10][11] However, for less reactive aryl halides (bromides, chlorides), electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to promote oxidative addition.[6][12]
Base K₂CO₃, Na₂CO₃, NaOAc, Et₃N, DIPEA (1.5 - 3.0 equiv.)A base is essential to neutralize the acid (HI) produced and regenerate the Pd(0) catalyst.[2] Inorganic bases like K₂CO₃ are often preferred for their low cost and ease of removal during workup, especially when using polar solvents like water or DMF.[13] Organic amines like triethylamine (Et₃N) are also effective and can help solubilize reactants in less polar media.[8]
Solvent DMF, NMP, Acetonitrile, Water, CyreneDipolar aprotic solvents like DMF or NMP are traditional choices due to their ability to dissolve the reactants and salts formed, and their high boiling points allow for elevated reaction temperatures.[6] For sustainability, water has emerged as an excellent "green" solvent for Heck reactions involving water-soluble substrates like acrylic acid.[6][13]
Temperature 80 - 140 °CThe reaction temperature is a critical factor influencing the reaction rate.[14] Aryl iodides are highly reactive and often couple at lower temperatures (80-100 °C). Higher temperatures may be required for less reactive partners but can also lead to catalyst decomposition or side reactions.[15]
Reactant Ratio Acrylic Acid (1.1 - 1.5 equiv.)A slight excess of the alkene is typically used to ensure complete consumption of the more expensive aryl halide and to drive the reaction to completion.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid on a laboratory scale.

Experimental_Workflow Figure 2: Experimental Workflow for Heck Synthesis A 1. Reaction Setup (Flask, Stir Bar, Septum) B 2. Add Solids (Aryl Iodide, Pd(OAc)₂, Base) A->B C 3. Purge with Inert Gas (Nitrogen or Argon) B->C D 4. Add Liquids (Solvent, Acrylic Acid) C->D E 5. Heat and Stir (e.g., 100 °C, 2-12 h) D->E F 6. Monitor Reaction (TLC or LC-MS) E->F G 7. Work-up (Cool, Acidify, Extract) F->G Reaction Complete H 8. Purification (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: A typical workflow for Heck synthesis and product isolation.

Materials and Equipment:

  • 3,5-dichloro-4-methoxyiodobenzene (1.0 equiv.)

  • Acrylic acid (1.2 equiv.)

  • Palladium(II) acetate, Pd(OAc)₂ (2 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-4-methoxyiodobenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and potassium carbonate (2.0 equiv.).

    • Scientist's Note: Ensuring the glassware is dry is crucial to prevent unwanted side reactions and potential deactivation of the catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the catalytically active Pd(0) species.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide. Follow this with the addition of acrylic acid (1.2 equiv.).

  • Reaction Execution: Lower the flask into a preheated heating mantle or oil bath set to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale yellow to a dark brown or black suspension, indicating the formation of Pd(0) nanoparticles.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 1 M HCl. This step neutralizes the excess base and protonates the carboxylate product to make it soluble in organic solvents.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents/solvent.Ensure a proper inert atmosphere; Increase temperature in 10 °C increments; Use freshly opened, anhydrous solvent and pure reagents.
Formation of Side Products Reductive Heck Product: The alkene is reduced instead of undergoing elimination.[6] Homocoupling of Aryl Iodide: Formation of biaryl compounds.This is less common with acrylic acid. May indicate issues with the base or solvent system. Try a different base (e.g., an organic amine). Lower the reaction temperature; Ensure slow, controlled heating.
Reaction Stalls Catalyst deactivation or decomposition over time.Add a fresh portion of the catalyst (e.g., another 0.5 mol%) under an inert atmosphere.

References

  • Mizoroki–Heck coupling of aryl iodides with acrylic acid promoted by Pd... - ResearchGate. Available at: [Link]

  • Intro to Organometallics: The Heck Reaction - Odinity. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. Available at: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. Available at: [Link]

  • Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Publishing. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed - NIH. Available at: [Link]

  • Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC - NIH. Available at: [Link]

  • Asymmetric Intermolecular Heck-Type Reaction of Acyclic Alkenes via Oxidative Palladium(II) Catalysis | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. Available at: [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Heck reaction of aryl halides and styrenes a | Download Table - ResearchGate. Available at: [Link]

  • A Microscale Heck Reaction In Water | Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • Optimization of reaction condition for catalyst, base, solvent - ResearchGate. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - White Rose Research Online. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available at: [Link]

Sources

Application

Scaling up synthesis of 3,5-dichloro-4-methoxycinnamic acid intermediates

Application Note & Protocol Guide Topic: Strategic Scale-up Synthesis of 3,5-Dichloro-4-methoxycinnamic Acid and its Critical Intermediates Audience: Researchers, Scientists, and Drug Development Professionals Abstract 3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Scale-up Synthesis of 3,5-Dichloro-4-methoxycinnamic Acid and its Critical Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-methoxycinnamic acid is a key structural motif and valuable building block in the synthesis of complex pharmaceutical agents and functional materials. Transitioning its synthesis from bench-scale to pilot or manufacturing scale presents significant challenges related to process safety, impurity profiling, cost-effectiveness, and environmental impact. This guide provides a comprehensive framework for the scalable synthesis of 3,5-dichloro-4-methoxycinnamic acid, focusing on the strategic preparation of its essential aldehyde intermediate. We will dissect the causality behind methodological choices, present detailed and self-validating protocols, and offer insights into process optimization for large-scale production.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of substituted cinnamic acids is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1][2] The target molecule, 3,5-dichloro-4-methoxycinnamic acid, possesses a highly functionalized aromatic ring, making direct synthesis challenging. A robust and scalable synthetic strategy hinges on the efficient preparation of a key intermediate, 3,5-dichloro-4-hydroxybenzaldehyde [3], followed by a strategic sequence of methylation and condensation reactions.

Our strategic pathway is designed for scalability and process control:

  • Synthesis of Intermediate I: 3,5-Dichlorosalicylic Acid. A foundational intermediate prepared via controlled chlorination of salicylic acid.

  • Synthesis of Intermediate II: 3,5-Dichloro-4-hydroxybenzaldehyde. The pivotal aldehyde, synthesized from the preceding dichlorosalicylic acid.

  • Synthesis of Intermediate III: 3,5-Dichloro-4-methoxybenzaldehyde. Protection of the reactive hydroxyl group via methylation, a critical step to prevent side reactions in the subsequent condensation.

  • Final Condensation Step. A Knoevenagel-Doebner condensation to construct the cinnamic acid backbone, optimized for a scalable and environmentally conscious process.

This multi-step approach allows for purification and quality control at each stage, ensuring the final product meets stringent purity requirements.

Overall Synthetic Pathway

The logical flow from commercially available starting materials to the final product is illustrated below. Each step represents a distinct unit operation that can be optimized and scaled independently.

G cluster_0 Phase 1: Intermediate I Synthesis cluster_1 Phase 2: Intermediate II & III Synthesis cluster_2 Phase 3: Final Product Synthesis Salicylic_Acid Salicylic Acid Step1 Chlorination (Cl2, H2SO4) Salicylic_Acid->Step1 Intermediate1 3,5-Dichlorosalicylic Acid Step1->Intermediate1 Step2 Reduction/Decarboxylation Intermediate1->Step2 Intermediate2 3,5-Dichloro-4-hydroxybenzaldehyde Step2->Intermediate2 Step3 Methylation (e.g., DMS, K2CO3) Intermediate2->Step3 Intermediate3 3,5-Dichloro-4-methoxybenzaldehyde Step3->Intermediate3 Step4 Knoevenagel Condensation (Base Catalyst) Intermediate3->Step4 Malonic_Acid Malonic Acid Malonic_Acid->Step4 Final_Product 3,5-Dichloro-4-methoxycinnamic Acid Step4->Final_Product

Caption: Overall synthetic route for 3,5-dichloro-4-methoxycinnamic acid.

Synthesis of Intermediates: Protocols and Rationale

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid (Intermediate I)

The synthesis of 3,5-dichlorosalicylic acid is a well-established process involving the direct chlorination of salicylic acid.[4] Concentrated sulfuric acid serves as both the solvent and a catalyst, promoting electrophilic aromatic substitution.

Rationale for Scale-up:

  • Starting Material: Salicylic acid is an inexpensive, readily available commodity chemical.

  • Reagent Control: Gaseous chlorine addition can be precisely controlled with a mass flow controller, which is critical for managing the reaction exotherm and preventing over-chlorination on a large scale.

  • Temperature Staging: A two-stage temperature profile is employed. The initial low temperature (5-10°C) favors monochlorination, while the subsequent increase to 65-70°C drives the reaction to the desired dichlorinated product.[5] This staging is crucial for minimizing the formation of isomeric impurities.

Experimental Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a gas dispersion tube, a thermometer, and an outlet leading to a scrubber (containing sodium hydroxide solution) to neutralize excess chlorine and HCl gas.

  • Charge Reagents: Charge concentrated sulfuric acid (98%) into the reactor and cool the jacket to 5°C.

  • Salicylic Acid Addition: Slowly add salicylic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 15°C.

  • Chlorination (Stage 1): Begin bubbling gaseous chlorine through the mixture at a controlled rate. Maintain the reaction temperature between 5-10°C. Monitor the reaction progress by withdrawing aliquots, quenching them in water, and analyzing the precipitate by HPLC.

  • Chlorination (Stage 2): Once monochlorination is substantially complete, slowly raise the reactor temperature to 65-70°C while continuing chlorine addition. Continue the reaction until HPLC analysis shows complete conversion to 3,5-dichlorosalicylic acid.[5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice/water slurry with vigorous stirring to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are pH neutral, and dry under vacuum at 60-70°C. The product is typically of high purity (>98%) and can be used in the next step without further purification.

ParameterValueRationale
Starting Material Salicylic AcidLow cost, high availability.
Reagent Gaseous Chlorine (Cl₂)Precise control of stoichiometry.
Solvent/Catalyst Conc. H₂SO₄Activates chlorine for electrophilic substitution.
Temperature Stage 1: 5-10°C; Stage 2: 65-70°CControls selectivity and reaction rate.[5]
Typical Yield >90%Efficient and well-optimized transformation.
Protocol 2: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde (Intermediate III)

This two-step process first creates the hydroxybenzaldehyde intermediate, which is then methylated. Methylation prior to the Knoevenagel condensation is strategically advantageous as it protects the phenolic hydroxyl group, preventing it from interfering with the base-catalyzed condensation or leading to unwanted side products.

Step A: Preparation of 3,5-Dichloro-4-hydroxybenzaldehyde While various methods exist, a common route involves the formylation of 2,6-dichlorophenol.

Step B: Methylation A standard Williamson ether synthesis is employed using a methylating agent like dimethyl sulfate (DMS) or methyl iodide. For scale-up, DMS is often preferred for its lower cost, though it is highly toxic and requires stringent handling protocols. Anhydrous potassium carbonate is a suitable base as it is inexpensive, easily removed by filtration, and effective.

Experimental Protocol:

  • Reactor Setup: In a dry, inerted (N₂) reactor, add 3,5-dichloro-4-hydroxybenzaldehyde and a suitable solvent (e.g., acetone, DMF).

  • Base Addition: Add anhydrous potassium carbonate powder (approx. 1.5-2.0 equivalents).

  • Methylating Agent: With vigorous stirring, slowly add dimethyl sulfate (approx. 1.1-1.2 equivalents) via a dropping funnel. An exotherm will be observed; maintain the temperature below 40°C using jacket cooling.

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 2-4 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield white to off-white crystals.[6]

Final Product Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a robust method for forming the α,β-unsaturated acid moiety of cinnamic acids.[7] The classical Doebner modification uses pyridine as a solvent and piperidine as a catalyst.[8] However, due to the toxicity and environmental concerns associated with pyridine, modern scale-up operations prioritize pyridine-free methods.[8]

Rationale for Pyridine-Free Scale-up:

  • Reduced Toxicity: Eliminates the use of carcinogenic and environmentally harmful pyridine.[8]

  • Simplified Work-up: Avoids the difficult removal of high-boiling pyridine from the product.

  • Catalyst System: Using a catalytic amount of a base like triethylamine (TEA) or even an inorganic base like ammonium bicarbonate in a more benign solvent is a greener and more scalable approach.[8]

G cluster_mechanism Knoevenagel-Doebner Condensation Mechanism Enolate Malonic Acid Enolate (Active Methylene) Addition Nucleophilic Addition Enolate->Addition Aldehyde 3,5-Dichloro-4-methoxybenzaldehyde Aldehyde->Addition Intermediate Aldol-type Intermediate Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Unsaturated α,β-Unsaturated Dicarboxylic Acid Dehydration->Unsaturated Decarboxylation Decarboxylation (Heat) Unsaturated->Decarboxylation Product Final Cinnamic Acid Product Decarboxylation->Product

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Protocol 3: Scalable Knoevenagel Condensation

This protocol utilizes a triethylamine/piperidine catalyst system in toluene, which is a significant improvement over the classical pyridine-based method for industrial applications.

Experimental Protocol:

  • Reactor Setup: Charge the reactor with 3,5-dichloro-4-methoxybenzaldehyde, malonic acid (1.1-1.5 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Add triethylamine (approx. 1.3 equivalents) and a catalytic amount of piperidine (approx. 0.1-0.2 equivalents).[8]

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction. The reaction progress can be followed by observing CO₂ evolution and confirmed by TLC/HPLC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may begin to precipitate. Add dilute hydrochloric acid to neutralize the excess amine and fully precipitate the cinnamic acid product.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water, and then with a cold non-polar solvent (e.g., hexane) to remove any unreacted aldehyde.

  • Drying: Dry the final product under vacuum at 70-80°C.

ParameterTraditional MethodScalable MethodRationale for Change
Base/Solvent PyridineTriethylamine / TolueneReduces toxicity, simplifies work-up.[8]
Catalyst PiperidinePiperidine (catalytic)Effective at catalytic quantities.
Temperature RefluxRefluxSufficient thermal energy for decarboxylation.
Work-up Acid quench, extractionAcid quench, filtrationDirect isolation of product is more efficient at scale.
Typical Yield 70-85%80-95%Improved efficiency and purity.

Analytical Characterization and Quality Control

For any scaled-up synthesis, robust analytical methods are required to ensure the identity, purity, and consistency of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a water/acetonitrile mobile phase (containing 0.1% trifluoroacetic acid or formic acid) is typically effective.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the products. 1H and 13C NMR spectra provide unambiguous structural verification.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[12]

  • Melting Point: A simple and effective way to assess the purity of the crystalline solid product.

Conclusion

The successful scale-up of 3,5-dichloro-4-methoxycinnamic acid synthesis requires a departure from classical laboratory methods towards more robust, safer, and environmentally benign processes. By focusing on the strategic synthesis of key intermediates and replacing hazardous reagents like pyridine with more suitable alternatives, high yields and purities can be achieved on a large scale. The protocols and rationale presented in this guide offer a comprehensive framework for researchers and process chemists to develop a scalable and efficient manufacturing process for this valuable chemical intermediate.

References

  • hestia.greensystem.com.ua. Cinnamic Acid Knoevenagel Condensation Mechanism. Available from: [Link]

  • yic.edu.et. Cinnamic Acid Knoevenagel Condensation Mechanism. Available from: [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available from: [Link]

  • Chiriac, C., et al. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487. Available from: [Link]

  • Google Patents. Method for obtaining high-purity cinnamic acid.
  • Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

  • Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]

  • Sova, M., et al. (2012). Multifunctional Cinnamic Acid Derivatives. Molecules, 17(5), 5604-5625. Available from: [Link]

  • Kumar, A., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3698. Available from: [Link]

  • da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e29110111628. Available from: [Link]

  • Chadha, R., et al. (2013). Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution. Crystal Growth & Design, 13(4), 1835-1842. Available from: [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available from: [Link]

  • De Marco, R., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1318. Available from: [Link]

  • Akhtar, K., et al. (2014). Synthesis and characterization of new derivatives of cinnamic acid. Organic Chemistry: An Indian Journal, 10(3), 114-121. Available from: [Link]

  • ResearchGate. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. Purification of Cinnamic Acid and Aporphine Alkaloids from Enicosanthellum pulchrum Twig Extract and their Biological Activities. Available from: [Link]

  • Google Patents. Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
  • ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Available from: [Link]

  • The Good Scents Company. 4-methoxycinnamic acid. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available from: [Link]

  • Indian Academy of Sciences. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Available from: [Link]

  • Google Patents. Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • LookChem. CAS No.2314-36-5,3,5-DICHLORO-4-HYDROXYBENZALDEHYDE Suppliers. Available from: [Link]

  • Google Patents. Patents.
  • Google Patents. Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • NIST. 3,5-Dimethoxy-4-hydroxycinnamic acid. Available from: [Link]

  • Science Madness. Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Available from: [Link]

  • Google Patents. The preparation method of 3- methoxy cinnamic acid.
  • Patsnap. Method for synthesizing 3,5-dichlorobenzoic acid. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3,5-dichloro-4-methoxycinnamic acid from piperidine impurities

Technical Support Center: Purification of 3,5-dichloro-4-methoxycinnamic acid Introduction Welcome to the technical support guide for the purification of 3,5-dichloro-4-methoxycinnamic acid. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-dichloro-4-methoxycinnamic acid

Introduction

Welcome to the technical support guide for the purification of 3,5-dichloro-4-methoxycinnamic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter piperidine as a residual catalyst or impurity in their crude product, particularly following synthesis routes like the Knoevenagel condensation.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed, validated protocols for effective purification. Our focus is on explaining the chemical principles behind each step to empower you to adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of the impurity and the strategy for its removal.

Q1: Why is piperidine a common impurity in my 3,5-dichloro-4-methoxycinnamic acid synthesis?

A: Piperidine is a highly effective basic catalyst frequently used in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation, to synthesize cinnamic acid derivatives.[1][2][3][4] Its role is to deprotonate an active methylene compound, which then attacks an aldehyde or ketone.[3][5] Due to its basicity and use as a catalyst, it often remains in the crude reaction mixture post-synthesis.

Q2: What is the core principle for separating an acidic product from a basic impurity like piperidine?

A: The separation relies on the fundamental difference in the acid-base properties of the two compounds.[6][7][8] 3,5-dichloro-4-methoxycinnamic acid is an organic acid, while piperidine is an organic base. By manipulating the pH of the solvent system, we can selectively convert one of the compounds into a water-soluble salt, allowing it to be washed away from the organic-soluble product. This technique is known as acid-base extraction .[6][7][9]

Q3: What are the most effective techniques for removing piperidine from my cinnamic acid derivative?

A: The most robust and widely used method is a multi-step process:

  • Acid-Base Extraction: This is the primary workhorse for this separation. The crude mixture is dissolved in an organic solvent, and the solution is washed with a dilute aqueous acid (e.g., HCl). This protonates the basic piperidine, forming the water-soluble piperidinium chloride salt, which partitions into the aqueous layer and is removed.[6][7][8]

  • Recrystallization: After the bulk of the piperidine is removed via extraction, recrystallization is used as a final polishing step to remove any remaining trace impurities and to obtain a highly pure, crystalline product.[10][11]

Q4: How can I quickly verify if the piperidine has been successfully removed?

A: Thin-Layer Chromatography (TLC) is the most common and rapid method for qualitative assessment. By spotting the crude material and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the piperidine spot. For quantitative analysis and definitive confirmation, techniques like ¹H NMR or HPLC are recommended.

Part 2: Troubleshooting Guide

This section tackles specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incomplete precipitation of the cinnamic acid.1. Ensure the aqueous layer is acidified to pH 1-2. Use a pH meter or pH paper for accuracy. Add acid dropwise and stir vigorously.
2. Product is partially soluble in the aqueous layer.2. After acidification and precipitation, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Wash the collected solid with a minimal amount of ice-cold water.
3. Emulsion formation during extraction.3. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Piperidine Still Detected by TLC/NMR 1. Insufficient acid washing.1. Increase the number of acidic washes (e.g., from 2 to 3-4 washes). Ensure vigorous shaking during each wash to maximize contact between the layers.
2. Acid concentration is too low.2. Use a 1-2 M HCl solution. If the piperidine concentration is very high, a slightly higher acid concentration may be beneficial.
Product is an Oil or Gummy Solid 1. Incorrect recrystallization solvent.1. The solvent system must be one where the product is soluble when hot but insoluble when cold. For cinnamic acids, common systems include ethanol/water, methanol/water, or toluene.[12][13][14] Perform small-scale solvent screening tests first.
2. Cooling the solution too quickly.2. Allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling can trap impurities and lead to oiling out.[10]
3. Residual organic solvent from extraction.3. Ensure the product is thoroughly dried under vacuum after extraction and before attempting recrystallization.

Part 3: Detailed Protocols & Methodologies

Key Reagent Properties

Understanding the properties of your compound and impurity is critical for designing an effective separation.

CompoundMolecular FormulaMolar Mass ( g/mol )Key PropertypKaSolubility
3,5-dichloro-4-methoxycinnamic acid C₁₀H₈Cl₂O₃247.08Weak Acid~4.5 (estimated)Soluble in many organic solvents (e.g., Ethyl Acetate, DCM); Insoluble in water.
Piperidine C₅H₁₁N85.15Organic Base11.2 (of conjugate acid)[15][16]Miscible with water and most organic solvents.[16][17]
Protocol 1: Purification via Acid-Base Extraction

This protocol describes the primary method for removing the bulk of piperidine impurity.

Objective: To selectively remove basic piperidine from the acidic product by converting it into a water-soluble salt.

Materials:

  • Crude 3,5-dichloro-4-methoxycinnamic acid containing piperidine

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

    • Scientific Rationale: The HCl reacts with the basic piperidine to form piperidinium chloride, a salt that is highly soluble in the aqueous (HCl) layer but insoluble in the organic layer.[6][7] The cinnamic acid remains in its neutral form in the organic layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Repeat Washes: Repeat steps 3 and 4 two more times to ensure complete removal of piperidine.

  • Brine Wash: Wash the organic layer with an equal volume of brine.

    • Scientific Rationale: The brine wash helps to remove any residual water dissolved in the organic layer and aids in breaking any minor emulsions.[7]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified, piperidine-free 3,5-dichloro-4-methoxycinnamic acid.

Diagram: Acid-Base Extraction Workflow

G cluster_start Start: Crude Product cluster_org_phase Organic Phase cluster_aq_phase Aqueous Waste cluster_end Finish: Pure Product Start Crude Product (Cinnamic Acid + Piperidine) Dissolve 1. Dissolve in Ethyl Acetate Start->Dissolve Wash1 3. Wash with 1M HCl (Repeat 3x) Dissolve->Wash1 Transfer to Sep. Funnel Wash2 6. Wash with Brine Wash1->Wash2 Waste1 Piperidinium Chloride in Aqueous HCl Wash1->Waste1 Separate Layers Dry 7. Dry with Na2SO4 Wash2->Dry Waste2 Aqueous Brine Wash2->Waste2 Separate Layers Evap 8. Evaporate Solvent Dry->Evap Filter End Pure 3,5-dichloro-4- methoxycinnamic acid Evap->End

Caption: Workflow for piperidine removal via acid-base extraction.

Diagram: Chemical Principle of Separation

G Cinnamic 3,5-dichloro-4-methoxycinnamic acid (Organic Soluble) HCL + 1M HCl (aq) Cinnamic->HCL Piperidine Piperidine (Organic Soluble) Piperidine->HCL Piperidinium Piperidinium Chloride (Water Soluble) HCL->Piperidinium Protonation NoReaction No Reaction HCL->NoReaction

Caption: Selective protonation of piperidine for aqueous extraction.

Protocol 2: Purification via Recrystallization

This protocol is a secondary, polishing step to achieve high purity.

Objective: To obtain a highly pure, crystalline solid product by leveraging differences in solubility.

Materials:

  • Purified acid from Protocol 1

  • Ethanol (or other suitable primary solvent)

  • Deionized Water (or other suitable anti-solvent)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the semi-purified acid into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid completely dissolves.[10][12]

  • Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[18] If too much anti-solvent is added, add a few drops of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are more likely to form with gradual cooling.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture to remove any surface impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent. The purity can be confirmed by melting point analysis.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 1). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 15, 2026, from [Link]

  • Al-Mokahal, H., et al. (2024). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. Retrieved February 15, 2026, from [Link]

  • van der Pijl, F., et al. (2018). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved February 15, 2026, from [Link]

  • Claessens, S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved February 15, 2026, from [Link]

  • OChemPal. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 15, 2026, from [Link]

  • Chem Guy. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Retrieved February 15, 2026, from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). General process for preparation of cinnamic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, January 23). Piperidine. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 15, 2026, from [Link]

  • Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved February 15, 2026, from [Link]

  • Brainly. (2023, August 7). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved February 15, 2026, from [Link]

  • University of Massachusetts Lowell. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved February 15, 2026, from [Link]

  • AZoM. (2014, September 15). Separating Acidic, Basic and Neutral Compounds. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of cinnamic acid. Retrieved February 15, 2026, from [Link]

  • Vassilev, N. G., et al. (2010). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(4), 2631–2641. [Link]

Sources

Optimization

Strategies for dissolving 3,5-dichloro-4-methoxycinnamic acid for biological assays

[1] Current Status: Operational Topic: Solubilization, Stability, and Biological Assay Optimization Audience: Assay Development Scientists, Cell Biologists, Medicinal Chemists Compound Profile & Solubility Logic 3,5-dich...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Solubilization, Stability, and Biological Assay Optimization Audience: Assay Development Scientists, Cell Biologists, Medicinal Chemists

Compound Profile & Solubility Logic

3,5-dichloro-4-methoxycinnamic acid (DCMCA) is a lipophilic carboxylic acid.[1] Its solubility behavior is governed by two competing structural features: the ionizable carboxylic acid tail (hydrophilic) and the halogenated aromatic core (highly hydrophobic).

The Core Challenge: While the carboxylic acid group allows for ionization, the two chlorine atoms at the 3 and 5 positions significantly increase lipophilicity compared to unsubstituted cinnamic acid. This creates a high risk of "compound crashing" (precipitation) when hydrophobic stock solutions are introduced into aqueous buffers, even at neutral pH.

Solubility Data Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Biological CompatibilityComments
DMSO Excellent >100 mMLow (requires dilution)Recommended Stock. Stable, freezes at +18°C.
Ethanol (100%) Good~50 mMModerateVolatile.[1] Evaporation alters concentration over time.[1]
PBS (pH 7.4) Poor<100 µMHighDo not dissolve directly. Requires pre-dissolution or salt formation.[1]
0.1 M NaOH Moderate~10 mMLow (pH shock)Converts acid to sodium salt.[1] Must be back-titrated.

Preparation Protocols

Protocol A: Preparation of DMSO Stock (Standard Method)

Best for: High-throughput screening (HTS), cell culture additions (<0.5% v/v DMSO).[1]

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock. Avoid making stocks >100 mM to prevent precipitation upon freeze-thaw cycles.[1]

  • Weigh: Weigh the solid DCMCA into a glass amber vial (light sensitive).

  • Dissolve: Add high-grade anhydrous DMSO (molecular biology grade).

  • Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubilization via Salt Formation (DMSO-Free)

Best for: Assays sensitive to organic solvents (e.g., primary neurons, specific enzyme kinetics).[1]

  • Weigh: Weigh the solid DCMCA.

  • Alkaline Dissolution: Add a stoichiometric equivalent (1.05 eq) of 0.1 M NaOH . The slight excess ensures full deprotonation.

    • Mechanism:[4]

      
      [1]
      
  • Dilute: Once dissolved, slowly add PBS or water to reach the desired volume.[5]

  • pH Adjustment: Check pH. If >8.0, carefully back-titrate with dilute HCl to pH 7.4.[1]

    • Warning: If the pH drops below the pKa (approx. 3.5–4.0), the compound will reprecipitate immediately.

Critical Workflow: Preventing "Crash-Out" in Assays

The moment of failure usually occurs when the DMSO stock hits the culture media. The hydrophobic shock causes local supersaturation.

DissolutionStrategy Solid Solid DCMCA Stock DMSO Stock (10-50 mM) Solid->Stock Dissolve Inter Intermediate Dilution (10x Conc in Media) Stock->Inter 1:10 Dilution (Vortex Immediately) Final Final Assay Well (1x Conc) Stock->Final Direct 1:1000 Addn (Risk of Shock) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Slow Addition Cold Media Inter->Final Add to Cells

Figure 1: Step-wise dilution strategy to mitigate hydrophobic precipitation shocks.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. What happened?

Diagnosis: This is "solvent shock."[1] You created a local area of high concentration where the water content spiked, forcing the lipophilic DCMCA out of solution before it could disperse. The Fix:

  • Warm your media: Cold media decreases solubility.[1] Ensure media is at 37°C.

  • Dynamic Addition: Do not pipette the stock statically into the well. Swirl the media while adding the stock, or use a "pre-dilution" step (prepare a 10x solution in media, vortex, then add to cells).

  • Carrier Protein: If the assay permits, ensure Fetal Bovine Serum (FBS) or BSA is present. Albumin acts as a carrier for lipophilic molecules, preventing precipitation.

Q2: I am seeing toxicity in my control wells. Is DCMCA toxic?

Diagnosis: It might be the solvent, not the compound. The Fix:

  • Calculate your final DMSO concentration.[1][5][6][7] For most immortalized cell lines (HeLa, HEK293), keep DMSO < 0.5%.

  • For primary cells (neurons, hepatocytes), keep DMSO < 0.1%.

  • Control Validation: Always run a "Vehicle Control" (media + DMSO only) matching the exact % of DMSO in your highest drug dose.

Q3: Can I store the diluted working solution (e.g., 10 µM in media) for next week?

Answer: No.

  • Adsorption: Lipophilic compounds like DCMCA stick to plastic (polystyrene plates/tubes) over time, reducing the effective concentration.

  • Stability: Cinnamic acid derivatives are prone to cis-trans photo-isomerization under light exposure.[1]

  • Protocol: Prepare working dilutions fresh on the day of the experiment.

Q4: Why not just dissolve it in water directly?

Answer: DCMCA is a carboxylic acid with a pKa likely in the range of 3.5–4.5. In pure water (pH ~7), it does not ionize sufficiently to overcome the hydrophobicity of the dichlorophenyl ring. You must drive the equilibrium to the salt form using a base (NaOH) or use a co-solvent (DMSO).

Decision Logic for Assay Optimization

Use the following logic gate to determine your optimal preparation method.

DecisionTree Start Start: DCMCA Preparation IsCell Is this a Cell-Based Assay? Start->IsCell DMSOTol Can cells tolerate 0.1% DMSO? IsCell->DMSOTol Yes MethodA Method A: DMSO Stock (Standard) IsCell->MethodA No (Enzymatic/Chemical) DMSOTol->MethodA Yes MethodB Method B: NaOH/Salt Formation DMSOTol->MethodB No (Primary Cells/In Vivo) MethodC Method C: Ethanol Stock MethodA->MethodC If DMSO interferes with specific enzyme

Figure 2: Solvent selection decision tree based on biological constraints.

References

  • Cayman Chemical. 4-Methoxycinnamic Acid Product Information & Solubility. (General solubility reference for methoxy-cinnamic derivatives).

  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. (DMSO toxicity thresholds).[1][5][6]

  • Royal Society of Chemistry. Photodimerization of cinnamic acid derivatives. (Stability and light sensitivity data).

  • Protocol Online. DMSO usage in cell culture: Cytotoxicity limits.[1]

Sources

Troubleshooting

Technical Support Center: Photostability of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

Welcome to the technical support center for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the compound's stability under UV light. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is the expected UV stability of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid?

(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, as a derivative of cinnamic acid, is expected to exhibit some sensitivity to UV radiation. Cinnamic acid and its derivatives are known to undergo photochemical reactions upon UV exposure.[1] The acrylic acid moiety and the phenyl ring with its substituents form a conjugated system that can absorb UV light, potentially leading to degradation.[2]

The key photochemical transformations for cinnamic acid derivatives often involve:

  • E/Z (trans/cis) isomerization: The double bond in the acrylic acid chain can isomerize from the more stable (E)-isomer to the (Z)-isomer.

  • [2+2] Cycloaddition: This reaction can lead to the formation of cyclobutane dimers, such as truxillic and truxinic acids, particularly in the solid state or in concentrated solutions.[1]

  • Photodegradation: More extensive UV exposure can lead to the breakdown of the molecule, potentially through mechanisms involving reactive oxygen species (ROS).[3][4]

The specific stability of this compound will be influenced by the dichloro and methoxy substituents on the phenyl ring. While electron-donating groups like methoxy can sometimes increase susceptibility to photo-oxidation, the overall electronic and steric effects of the substituents will determine the final outcome.[5][6]

FAQ 2: How do the dichloro and methoxy substituents affect the photostability?

The substituents on the phenyl ring play a crucial role in modulating the photostability of the molecule:

  • Dichlorophenyl Group: The two chlorine atoms are electron-withdrawing groups. Halogenated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-halogen bond.[7] This can initiate radical chain reactions, leading to a variety of degradation products.

  • Methoxy Group: The methoxy group is an electron-donating group. While it can enhance the antioxidant properties of some phenolic compounds, it can also be a site for metabolic O-demethylation in biological systems.[6][8] In the context of photostability, it can influence the electron density of the aromatic ring and potentially affect the absorption of UV radiation and the subsequent photochemical pathways.[9]

The interplay between these opposing electronic effects makes it challenging to predict the exact stability without experimental data.

FAQ 3: What are the initial signs of degradation I should look for?

Initial signs of degradation can be subtle and may require analytical instrumentation to detect. Here are some key indicators:

  • Appearance of new peaks in HPLC chromatograms: This is the most direct evidence of degradation. New, smaller peaks, often with different retention times, will appear alongside the main peak of the parent compound.[10][11]

  • Changes in UV-Vis absorbance spectrum: As the molecule degrades, its chromophore changes, leading to shifts in the maximum absorbance wavelength (λmax) and changes in the overall shape of the spectrum.[12] Monitoring the spectrum over time during UV exposure can reveal these changes.

  • Color change: Significant degradation may lead to a visible color change in the sample, often a yellowing, due to the formation of chromophoric degradation products.[13]

  • Decrease in the parent compound concentration: Quantitative analysis (e.g., by HPLC) will show a decrease in the concentration of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid over time.[14]

FAQ 4: Can the solvent I use affect the photostability of the compound?

Absolutely. The choice of solvent can significantly impact the rate and pathway of photodegradation.[15] Solvents can influence the stability of excited states and the formation of reactive species. For instance:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may facilitate certain degradation pathways.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, thereby influencing its photochemical behavior.

  • Presence of Photosensitizers or Quenchers: Impurities in the solvent or the solvent itself can act as photosensitizers (accelerating degradation) or quenchers (slowing it down).

It is crucial to use high-purity solvents and to consider the potential for solvent-mediated degradation pathways when designing your experiments.[16]

II. Troubleshooting Guide

Issue 1: I am observing rapid degradation of my compound during my experiment.

If you are experiencing unexpectedly fast degradation, consider the following troubleshooting steps:

  • Control the Light Source:

    • Wavelength: Are you using a broad-spectrum UV lamp? The energy of the UV light is wavelength-dependent. Shorter wavelengths (UVC, UVB) are more energetic and can cause more rapid degradation than longer wavelengths (UVA).[17] If possible, use a light source with a defined wavelength range relevant to your application.

    • Intensity: High-intensity UV sources will accelerate degradation. Consider reducing the intensity or increasing the distance between the light source and your sample.

    • Experimental Standards: For standardized testing, consider using equipment and protocols outlined in standards like ASTM G154.[18][19]

  • Minimize Oxygen Exposure:

    • Photodegradation can be accelerated by the presence of oxygen, which can lead to the formation of reactive oxygen species (ROS).[3]

    • Solution: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your sample solutions. If possible, conduct your experiment under an inert atmosphere.

  • Check for Contaminants:

    • Impurities in your sample or solvent can act as photosensitizers.

    • Solution: Ensure the purity of your (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid using a suitable analytical method like HPLC or NMR. Use high-purity, spectroscopy-grade solvents.

Issue 2: My HPLC results show multiple, poorly resolved peaks after UV exposure.

This indicates the formation of several degradation products. Here’s how to approach this:

  • Optimize HPLC Method:

    • Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities.[20]

    • Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve better separation.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase or adding ion-pairing reagents can improve the peak shape and resolution of acidic compounds and their degradation products.

  • Characterize the Degradation Products:

    • LC-MS/MS: Couple your HPLC system to a mass spectrometer (MS) to obtain mass-to-charge (m/z) ratios and fragmentation patterns of the degradation products.[14] This is a powerful tool for structural elucidation.

    • Reference Standards: If you can hypothesize the structure of the degradation products (e.g., the (Z)-isomer), try to synthesize or purchase reference standards to confirm their identity by comparing retention times and mass spectra.

Issue 3: I am not seeing any degradation, but I expect the compound to be UV-sensitive.

If your compound appears unexpectedly stable, consider these factors:

  • Insufficient UV Exposure:

    • Duration: Your exposure time may be too short. Extend the duration of UV irradiation.

    • Light Source: Ensure your UV lamp is functioning correctly and emitting at the expected wavelength and intensity. UV lamps have a finite lifespan and their output can decrease over time.

    • Sample Container: If your sample is in a container, ensure that the material (e.g., certain types of glass or plastic) is not blocking the UV radiation. Use quartz cuvettes or other UV-transparent vessels for your experiments.

  • Concentration Effects:

    • At very high concentrations, self-shielding can occur, where molecules on the surface absorb the UV light, protecting the molecules in the bulk of the solution.

    • Solution: Perform your stability studies at a concentration that is relevant to your final application and where the absorbance is within the linear range of your spectrophotometer.

  • Analytical Method Sensitivity:

    • Your analytical method may not be sensitive enough to detect low levels of degradation.

    • Solution: Increase the injection volume on your HPLC or use a more sensitive detector, such as a diode array detector (DAD) or a mass spectrometer.[21]

III. Experimental Protocols

Protocol 1: Assessing Photostability using UV-Vis Spectroscopy

This protocol provides a straightforward method to monitor the overall degradation of the compound over time.[22][23]

Objective: To determine the rate of photodegradation by monitoring changes in the UV-Vis absorbance spectrum.

Materials:

  • (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

  • Spectroscopy-grade solvent (e.g., methanol or acetonitrile)

  • UV-Vis spectrophotometer[24]

  • Quartz cuvettes

  • UV light source with controlled wavelength and intensity

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

  • Dilute the stock solution to a working concentration that gives an initial absorbance between 0.5 and 1.0 at the λmax.

  • Transfer the working solution to a quartz cuvette.

  • Record the initial UV-Vis spectrum (time = 0).

  • Place the cuvette in a controlled UV irradiation chamber.

  • At regular time intervals, remove the cuvette and record the UV-Vis spectrum.

  • Monitor the decrease in absorbance at the λmax over time.

  • Plot absorbance vs. time to determine the degradation kinetics.

Protocol 2: Identification of Photodegradation Products by HPLC-DAD/MS

This protocol allows for the separation and identification of the parent compound and its degradation products.[10][25]

Objective: To identify and quantify the formation of degradation products under UV stress.

Materials:

  • (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS)

  • Analytical HPLC column (e.g., C18)

  • UV irradiation chamber

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Expose the solution to UV light for a defined period.

  • At specified time points, take aliquots of the solution.

  • Inject the aliquots into the HPLC system.

  • Develop an HPLC method (isocratic or gradient) that separates the parent compound from any new peaks that appear.

  • Use the DAD to monitor the UV spectra of all eluting peaks. A change in the spectrum can indicate a new compound.

  • If available, use the MS to determine the molecular weight and fragmentation pattern of the degradation products to aid in their identification.

  • Quantify the decrease of the parent compound and the increase of degradation products over time by integrating the respective peak areas.

IV. Data Presentation

Table 1: Example Data from HPLC Photostability Study

Irradiation Time (hours)Parent Compound Peak AreaDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
01,250,00000
11,125,00075,00015,000
21,010,000150,00032,000
4850,000280,00065,000
8620,000450,000110,000

V. Visualizations

Diagram 1: Potential Photodegradation Pathways

G parent (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid isomer (Z)-Isomer parent->isomer E/Z Isomerization dimer Cyclobutane Dimers parent->dimer [2+2] Cycloaddition cleavage C-Cl Bond Cleavage Products parent->cleavage Photolysis oxidation Oxidative Degradation Products parent->oxidation Photo-oxidation

Caption: Potential photochemical reaction pathways for the title compound.

Diagram 2: Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis prep Prepare solution of compound expose Irradiate with UV light prep->expose hplc HPLC-DAD/MS Analysis expose->hplc uvvis UV-Vis Spectroscopy expose->uvvis

Caption: General workflow for assessing the photostability of a compound.

VI. References

  • Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024, April 12). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC analysis of MB degradation products with the initial concentration... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023, March 31). MDPI. Retrieved February 15, 2026, from [Link]

  • Photodegradation of Cinnamic Acid in Different Media. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. (2024, February 6). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • Degradation products identified by HPLC method. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ultraviolet–visible spectroscopy. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • UV Stability Test. (n.d.). Retrieved February 15, 2026, from [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021, October 15). PMC. Retrieved February 15, 2026, from [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. (2025, October 26). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Photochemical Degradation of Halogenated Compounds: A Review. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • UV spectrum of cinnamic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (n.d.). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. Retrieved February 15, 2026, from [Link]

  • Research on photocatalytic degradation pathway and degradation mechanisms of organics. (n.d.). ISC E-journals. Retrieved February 15, 2026, from [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ultraviolet. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (n.d.). Retrieved February 15, 2026, from [Link]

  • The photo-stability of acrylic tri-block copolymer blends for the consolidation of cultural heritage. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effects of Ultraviolet Irradiance and Temperature on the Yellowing Behavior of White Pavement Markings. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • UV Resistance Test. (2015, November 24). YouTube. Retrieved February 15, 2026, from [Link]

  • Fluorescent UV exposure tests [Paint Testing]. (2020, October 22). YouTube. Retrieved February 15, 2026, from [Link]

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Cationic tetraphenylethylene-based AIE-active acrylonitriles: investigating the regioisomeric effect, mechanochromism, and wash-free bioimaging. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced FT-IR Analysis of Cinnamates: Carboxylic Acid vs. Alkene Signatures

Executive Summary This guide provides a technical breakdown of the Fourier Transform Infrared (FT-IR) spectral characteristics of cinnamates, specifically focusing on the differentiation between the carboxylic acid and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical breakdown of the Fourier Transform Infrared (FT-IR) spectral characteristics of cinnamates, specifically focusing on the differentiation between the carboxylic acid and alkene functional groups. Designed for drug development professionals and analytical chemists, this document moves beyond basic peak assignment to explore the vibrational coupling, conjugation effects, and hydrogen bonding networks that define the cinnamate scaffold.

The analysis contrasts trans-cinnamic acid with its saturated analog (hydrocinnamic acid ) and its ester derivative (methyl cinnamate ) to isolate the specific spectral contributions of the


-unsaturated system.

Comparative Spectral Analysis

The following table synthesizes experimental data to highlight the shifts caused by conjugation and functional group modification.

Table 1: Characteristic FT-IR Peaks of Cinnamate Derivatives
Functional GroupVibration Modetrans-Cinnamic Acid (Conjugated Acid)Hydrocinnamic Acid (Saturated Acid)Methyl Cinnamate (Conjugated Ester)Mechanistic Insight
Carbonyl

Stretch
1680 - 1690 cm⁻¹ (Strong)1700 - 1725 cm⁻¹ (Strong)1715 - 1725 cm⁻¹ (Strong)Conjugation lowers

by reducing bond order; H-bonding in acids lowers

further compared to esters.
Alkene

Stretch
1630 - 1640 cm⁻¹ (Med-Weak)Absent1630 - 1640 cm⁻¹ (Med)Conjugation with the aromatic ring and carbonyl intensifies this peak compared to isolated alkenes.
Hydroxyl

Stretch
2500 - 3300 cm⁻¹ (Very Broad)2500 - 3300 cm⁻¹ (Very Broad)AbsentCharacteristic carboxylic acid dimer "hump" caused by strong intermolecular H-bonding.
Aromatic Ring Breathing1580, 1500, 1450 cm⁻¹ 1600, 1500, 1450 cm⁻¹ 1580, 1500, 1450 cm⁻¹ Skeletal vibrations of the benzene ring; largely unaffected by the side chain.
C-O Bond

Stretch
1280 - 1310 cm⁻¹ 1280 - 1310 cm⁻¹ 1250 - 1300 cm⁻¹ Coupled vibration involving C-O stretch and O-H in-plane bending.

Detailed Spectral Interpretation

A. The Carbonyl Region (1680–1750 cm⁻¹)

The carbonyl peak is the most diagnostic feature. In trans-cinnamic acid, two major factors depress the wavenumber of the C=O stretch:

  • Conjugation: The

    
    -electron delocalization between the benzene ring, the alkene double bond, and the carbonyl group reduces the double-bond character of the C=O bond. This lengthens the bond and lowers the force constant, shifting the absorption to a lower frequency (~1680 cm⁻¹) compared to the saturated hydrocinnamic acid (~1710 cm⁻¹) [1, 2].
    
  • Dimerization: In the solid state (KBr pellet), carboxylic acids exist primarily as centrosymmetric dimers held together by strong hydrogen bonds. This weakens the C=O bond further.[1] Esters like methyl cinnamate cannot form these dimers, resulting in a higher wavenumber (~1717 cm⁻¹) despite being conjugated [3, 4].

B. The Alkene Region (1620–1650 cm⁻¹)

The C=C stretch in cinnamates is often observed as a sharp but variable intensity peak around 1630 cm⁻¹.

  • Differentiation: This peak is absent in hydrocinnamic acid, serving as a clear " go/no-go " signal for the presence of the

    
    -unsaturation.
    
  • Intensity: While isolated alkenes often show weak C=C stretches (especially if symmetric), the conjugation in cinnamates induces a larger dipole moment change during vibration, making this peak more prominent [5].

C. The Fingerprint Region & Isomerism[2]
  • Trans vs. Cis: Trans-cinnamic acid is the thermodynamically stable isomer. Cis-cinnamic acid suffers from steric clash between the phenyl ring and the carboxylic acid group, forcing the system out of planarity. This loss of planarity reduces conjugation, causing the cis isomer's C=O stretch to appear at a higher wavenumber (often >1690 cm⁻¹) than the trans isomer [6].

Experimental Protocol: KBr Pellet Method

To ensure reproducible high-resolution spectra, the KBr pellet method is preferred over ATR for solid carboxylic acids to avoid pressure-induced spectral distortions.

Materials
  • Analytical grade Potassium Bromide (KBr), IR grade (dry).

  • Cinnamate sample (dried in a desiccator).

  • Hydraulic press and 13mm die set.

  • Agate mortar and pestle.

Step-by-Step Workflow
  • Background Collection: Purge the FT-IR spectrometer with dry nitrogen to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O. Collect an air background.

  • Sample Preparation:

    • Ratio: Mix 1 mg of sample with 100 mg of KBr (1:100 ratio).

    • Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding leads to the Christiansen effect (baseline scattering).

  • Pellet Formation:

    • Transfer the powder to the die.

    • Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.

    • Result: A transparent, glass-like disc.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

Visualization of Spectral Logic

The following diagram illustrates the decision logic for identifying a cinnamate derivative based on FT-IR spectral features.

CinnamateID cluster_legend Key Spectral Regions Start Unknown Sample Spectrum CheckCO Check Carbonyl (C=O) 1680 - 1750 cm⁻¹ Start->CheckCO CheckOH Check Hydroxyl (O-H) Broad 2500 - 3300 cm⁻¹ CheckCO->CheckOH Peak Present IsAcid Carboxylic Acid Present CheckOH->IsAcid Broad Band Present IsEster Ester Present CheckOH->IsEster Band Absent CheckAlkene Check Alkene (C=C) 1620 - 1640 cm⁻¹ ResultTrans ID: Trans-Cinnamic Acid (Conjugated Acid) CheckAlkene->ResultTrans Peak Present (Acid Path) ResultHydro ID: Hydrocinnamic Acid (Saturated Acid) CheckAlkene->ResultHydro Peak Absent (Acid Path) ResultMethyl ID: Methyl Cinnamate (Conjugated Ester) CheckAlkene->ResultMethyl Peak Present (Ester Path) IsAcid->CheckAlkene IsEster->CheckAlkene Legend1 C=O: ~1680 cm⁻¹ (Conj. Acid) Legend2 C=O: ~1717 cm⁻¹ (Conj. Ester) Legend3 C=O: ~1710 cm⁻¹ (Sat. Acid)

Figure 1: Decision tree for the identification of cinnamic acid derivatives using FT-IR spectral markers.

Mechanistic Vibrational Coupling

To understand why the peaks shift, we must look at the resonance structures. The conjugation pathway allows electron density to flow from the aromatic ring to the carbonyl oxygen.

Resonance Conj Conjugation System (Phenyl - C=C - C=O) BondOrder Reduced C=O Bond Order (Single bond character increases) Conj->BondOrder Resonance Effect ForceConst Lower Force Constant (k) BondOrder->ForceConst Hooke's Law FreqShift Lower Wavenumber (Red Shift) ForceConst->FreqShift ν ∝ √k

Figure 2: Causal pathway explaining the red-shift of the carbonyl stretching frequency due to conjugation.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cinnamic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (2025).[2][3] Methyl cinnamate - IR Spectrum. Bio-Rad Laboratories.[2][3] Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Chlorinated Cinnamic Acids

Executive Summary Chlorinated cinnamic acids (CCAs) serve as critical intermediates in pharmaceutical synthesis and are monitored as environmental transformation products of herbicides. Distinguishing between positional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated cinnamic acids (CCAs) serve as critical intermediates in pharmaceutical synthesis and are monitored as environmental transformation products of herbicides. Distinguishing between positional isomers—specifically 2-chlorocinnamic acid (ortho) and 4-chlorocinnamic acid (para) —is a persistent analytical challenge due to their identical molecular weight (


 g/mol ) and similar polarity.

This guide objectively compares the mass spectrometric (MS) behavior of these isomers. Unlike generic descriptions, we focus on the "Ortho Effect" as the primary discriminator in Electron Ionization (EI) and the energy-dependent fragmentation ratios in Electrospray Ionization (ESI).

Key Takeaway: The 4-chloro isomer exhibits a stable molecular ion (


) in EI-MS, whereas the 2-chloro isomer is characterized by rapid fragmentation, often yielding the dechlorinated cinnamic cation (

147) as the base peak due to steric relief.

Mechanistic Principles: The "Why" Behind the Spectra

To interpret the data correctly, one must understand the underlying physics of the fragmentation.

The Chlorine Isotopic Signature

Before isomer differentiation, the presence of chlorine is validated by the isotopic abundance of


 and 

.
  • Observation: A characteristic

    
     peak at approximately 33% intensity of the molecular ion (
    
    
    
    ).[1]
  • Diagnostic: If

    
     182 is observed, a peak at 
    
    
    
    184 with ~3:1 ratio confirms a mono-chlorinated species.
The Ortho Effect (Steric-Assisted Fragmentation)

The core differentiator is the stability of the molecular ion.

  • Para-Isomer (4-Cl): The chlorine is distant from the propenoic acid side chain. The aromatic ring retains resonance stability, leading to a high-abundance molecular ion (

    
     182).
    
  • Ortho-Isomer (2-Cl): The chlorine atom at the C2 position exerts steric strain on the side chain and electronic repulsion with the carbonyl oxygen. This facilitates:

    • Rapid Dechlorination: Homolytic cleavage of the Cl-C bond to relieve strain, yielding

      
       (
      
      
      
      147).
    • Cyclization: Potential formation of indanone-like bicyclic fragments.

Comparative Analysis: 2-Cl vs. 4-Cl Isomers

The following data compares the fragmentation patterns under standard 70 eV Electron Ionization (EI) conditions.

Table 1: Key Diagnostic Ions and Relative Abundance Trends[2][3]
Feature4-Chlorocinnamic Acid (Para) 2-Chlorocinnamic Acid (Ortho) Mechanistic Cause
Base Peak (100%)

182 (

)

147 (

)
Para is stable; Ortho ejects Cl to relieve steric strain.
Molecular Ion Stability HighLow to ModerateResonance stabilization vs. Steric clash.
Dechlorination (

147)
Present (~40-60%)Dominant (100%) Formation of the stable cinnamoyl cation is favored in ortho.
Decarboxylation (

103)
ModerateHighSequential loss (

) follows the base peak.
Chlorostyryl Ion (

137)
Significant (

)
WeakOrtho-Cl interferes with the clean loss of the COOH group.

Note: In ESI-MS/MS (Negative Mode), differentiation relies on Collision Energy (CE) breakdown curves. The ortho isomer typically requires lower CE to fragment the carboxylate group compared to the para isomer.

Visualization of Fragmentation Pathways[4][5]

The following diagram illustrates the divergent pathways dictated by the chlorine position.

FragmentationPathway M_Para 4-Cl-Cinnamic Acid (Stable M+ m/z 182) Frag_165 [M-OH]+ m/z 165 M_Para->Frag_165 -OH (17) Frag_147 Cinnamic Cation [M-Cl]+ m/z 147 M_Para->Frag_147 -Cl (35) (Minor Pathway) M_Ortho 2-Cl-Cinnamic Acid (Unstable M+ m/z 182) M_Ortho->Frag_147 -Cl (35) (Major Pathway / Steric Relief) Frag_137 Chlorostyryl Cation [M-COOH]+ m/z 137 Frag_165->Frag_137 -CO (28) Frag_103 Styryl Cation [M-Cl-CO2]+ m/z 103 Frag_147->Frag_103 -CO2 (44)

Caption: Divergent fragmentation pathways. The Para isomer (Blue) favors retention of the chlorine, while the Ortho isomer (Red) preferentially ejects the halogen to form the m/z 147 cation.

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducibility, we recommend analyzing these compounds as their Trimethylsilyl (TMS) derivatives. While the fragmentation theory above applies to the core structure, derivatization improves peak shape and chromatographic resolution.

Reagents & Preparation
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

  • Standard: 2-Cl and 4-Cl Cinnamic Acid standards (>98% purity).

Step-by-Step Workflow

Workflow Step1 Sample Prep 1 mg Sample + 100 µL Pyridine Step2 Derivatization Add 50 µL BSTFA 60°C for 30 min Step1->Step2 Step3 GC Separation DB-5MS Column Split 1:10 Step2->Step3 Step4 MS Detection EI Source (70eV) Scan 50-300 m/z Step3->Step4 Step5 Data Analysis Check 147/182 Ratio Step4->Step5

Caption: Standardized GC-MS workflow for chlorinated cinnamic acid analysis ensuring high chromatographic resolution.

Instrumental Parameters (Agilent 7890/5977 Equivalent)
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split Mode (10:1).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Solvent Delay: 3.0 min (to skip pyridine/BSTFA peaks).

Self-Validating Quality Control
  • System Suitability: Inject a mixture of 2-Cl and 4-Cl isomers. Resolution (

    
    ) must be > 1.5.
    
  • Mass Accuracy: Check the

    
     ratio on the molecular ion (
    
    
    
    254 for TMS-derivative). It must be within 10% of theoretical (3:1).[2]

References

  • NIST Mass Spectrometry Data Center. p-Chlorocinnamic acid Mass Spectrum.[3][4] National Institute of Standards and Technology. Available at: [Link]

  • NIST Mass Spectrometry Data Center. o-Chlorocinnamic acid Mass Spectrum.[3][4][5] National Institute of Standards and Technology. Available at: [Link]

  • Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives.[6][2][7][8] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Available at: [Link]

  • Ncube, E. N., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives... with the aid of UPLC-QTOF-MS/MS.[6][9] Chemistry Central Journal.[6] Available at: [Link]

Sources

Validation

Mastering Quality Control: A Comparative Guide to Melting Point Range Verification for 3,5-dichloro-4-methoxycinnamic acid

For the discerning researcher in drug discovery and development, the purity of a synthesized compound is not merely a desirable attribute; it is the bedrock of reliable, reproducible, and translatable results. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the purity of a synthesized compound is not merely a desirable attribute; it is the bedrock of reliable, reproducible, and translatable results. Among the foundational techniques for characterizing a crystalline solid, melting point determination stands as a rapid, yet powerful, indicator of purity. This guide provides an in-depth analysis of melting point range verification for 3,5-dichloro-4-methoxycinnamic acid, a compound of interest in medicinal chemistry. While a definitive, universally cited melting point for this specific molecule remains elusive in readily available literature, this guide will equip you with the experimental framework and comparative data necessary to establish a reliable purity benchmark.

The Imperative of a Sharp Melting Point

A pure crystalline solid possesses a well-defined, repeating lattice structure.[1] Overcoming the intermolecular forces that maintain this lattice requires a specific amount of energy, resulting in a sharp, narrow melting point range, typically 1-2°C.[2] Conversely, the presence of impurities disrupts this crystalline lattice, weakening it and consequently lowering the energy required to transition to a liquid state.[1] This phenomenon, known as melting point depression, is a fundamental principle in physical chemistry.[1]

Impurities not only lower the onset of melting but also broaden the melting point range.[3] This occurs because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.[4] Therefore, a broad melting range is a strong indicator of an impure sample.[5]

Comparative Analysis of Structurally Related Cinnamic Acid Derivatives

To establish a reasonable expectation for the melting point of 3,5-dichloro-4-methoxycinnamic acid, it is instructive to examine the melting points of structurally analogous compounds. The substitution pattern on the phenyl ring significantly influences the crystalline packing and intermolecular forces, thereby affecting the melting point.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target
trans-Cinnamic acidC₆H₅CH=CHCOOH133Unsubstituted phenyl ring
4-Methoxycinnamic acidCH₃OC₆H₄CH=CHCOOH173.5Single methoxy substituent
3-Methoxycinnamic acidCH₃OC₆H₄CH=CHCOOH115.0-121.0Single methoxy substituent at a different position
3-Hydroxy-4-methoxycinnamic acidHOC₆H₃(OCH₃)CH=CHCOOH230 (decomposes)Hydroxyl group instead of one chloro group
3,5-Dimethoxy-4-hydroxycinnamic acid(CH₃O)₂C₆H₂(OH)CH=CHCOOH203.0-205.0Two methoxy groups and one hydroxyl group
3,5-Dichlorobenzoic acidCl₂C₆H₃COOH-Lacks the acrylic acid moiety

Data sourced from various chemical suppliers and databases.

From this comparative data, we can infer that the presence of halogen and methoxy groups on the cinnamic acid scaffold generally results in a higher melting point compared to the parent cinnamic acid, likely due to increased molecular weight and altered intermolecular interactions such as dipole-dipole forces. The specific positioning of these substituents also plays a crucial role in determining the efficiency of crystal lattice packing.

Experimental Protocol for Melting Point Verification

The following protocol outlines a robust method for determining the melting point range of a synthesized batch of 3,5-dichloro-4-methoxycinnamic acid. This procedure is designed to be self-validating by including a concurrent analysis of a certified reference standard.

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (open at one end)

  • Sample of synthesized 3,5-dichloro-4-methoxycinnamic acid (finely powdered and thoroughly dried)

  • Certified reference standard with a known melting point in a similar range (e.g., Benzoic Acid, MP ~122°C)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology
  • Sample Preparation: Ensure the synthesized 3,5-dichloro-4-methoxycinnamic acid is completely dry, as residual solvent will act as an impurity and depress the melting point.[6] If necessary, gently grind the sample to a fine powder to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the closed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm for optimal heat transfer.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to get a rough estimate. This will save time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[8]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same rate and record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1 - T2.

  • Reference Standard Verification: Concurrently, or immediately before or after, determine the melting point of the certified reference standard using the same procedure. The obtained melting point for the standard should be within the accepted range, validating the accuracy of your apparatus and technique.

  • Repeatability: Perform the measurement at least twice for the synthesized sample to ensure the results are reproducible.

Interpreting the Results
  • Sharp, Narrow Range: If the determined melting point range is narrow (e.g., 1-2°C) and reproducible, it is a strong indication of high purity.

  • Depressed and Broad Range: A melting point that is lower than expected (based on comparative compounds) and has a broad range (greater than 2°C) suggests the presence of impurities. In this case, further purification steps, such as recrystallization, are recommended.

Visualizing the Workflow

The following diagram illustrates the logical workflow for melting point verification.

MeltingPointVerification cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation & Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Apparatus Insert into Apparatus Pack->Apparatus RapidHeat Rapid Scan (Estimate) Apparatus->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat RecordRange Record T1-T2 SlowHeat->RecordRange Compare Compare to Literature/Expected RecordRange->Compare RefStd Run Reference Standard Purity Assess Purity RefStd->Purity Compare->Purity Purify Further Purification Purity->Purify Broad/Depressed Accept Acceptable Purity Purity->Accept Sharp/Narrow

Caption: Workflow for Melting Point Verification.

Conclusion

While the absence of a definitive literature melting point for 3,5-dichloro-4-methoxycinnamic acid presents a challenge, it underscores the importance of rigorous in-house verification. By employing a standardized methodology, leveraging comparative data from analogous structures, and validating the technique with certified reference standards, researchers can confidently establish a reliable melting point range. This serves as a critical quality control parameter, ensuring the integrity of the compound and the validity of subsequent experimental data in the drug development pipeline.

References

  • Chem-Impex. D-Glucuronamide. [Link]

  • Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Reviews in Pharmacy, 11(6), 718-727.
  • Kumar, N., & Parle, A. (2019). Cinnamic acid derivatives: An ERA.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • 7activestudio. (2017, March 18). EFFECTS OF PRESSURE AND IMPURITIES ON MELTING POINT [Video]. YouTube. [Link]

  • University of Alberta. (n.d.). Melting Point Determination. [Link]

  • University of Colorado Boulder. (n.d.). Melting Range. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • Royal Society of Chemistry. (n.d.). Melting Point and Thermometer Calibration. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid: A Multi-Technique Approach

Introduction: The Structural Imperative in Drug Discovery In the landscape of modern drug development, understanding the three-dimensional architecture of an active pharmaceutical ingredient (API) is not merely an academ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, understanding the three-dimensional architecture of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physical properties, such as solubility and stability, and its biological activity, governed by interactions with target proteins. Substituted acrylic acids are a vital class of compounds, with derivatives showing promise in various therapeutic areas.[1] This guide provides an in-depth, comparative analysis of the crystal structure of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, a molecule of interest due to its specific substitution pattern which can significantly influence its intermolecular interactions.

This document moves beyond a simple recitation of data. It details the causality behind the experimental choices, integrating single-crystal X-ray diffraction (SC-XRD) with powerful analytical tools like Hirshfeld surface analysis and computational Density Functional Theory (DFT). We will compare the structural motifs of our target compound with related acrylic acid derivatives to provide a broader context for understanding its solid-state behavior.

Methodology: From Synthesis to In-Silico Analysis

The comprehensive analysis of a crystalline compound follows a structured workflow, ensuring that experimental data is robust and corroborated by theoretical models.

G cluster_0 Wet-Lab Procedures cluster_1 Data Processing & Analysis cluster_2 Final Output A Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C SC-XRD Data Collection B->C Suitable Crystal D Structure Solution & Refinement C->D Diffraction Data E Hirshfeld Surface Analysis D->E CIF Data F DFT Computational Modeling D->F Experimental Geometry G Comparative Structural Report E->G Corroborated Insights F->G Corroborated Insights

Caption: Overall experimental and computational workflow.

PART 1: Synthesis and Crystallization

Rationale: The prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The synthesis must yield a product free from impurities that could inhibit crystallization, while the crystallization method must be carefully selected to promote slow, ordered growth.

Experimental Protocol: Synthesis via Knoevenagel Condensation

  • Reactants: A mixture of 3,5-dichloro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and piperidine (0.1 eq) is prepared in a round-bottom flask.

  • Solvent: Pyridine is added as the solvent.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold 1M hydrochloric acid. This protonates the carboxylate, causing the desired acrylic acid product to precipitate.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid.

Experimental Protocol: Single Crystal Growth

  • Method: Slow evaporation is the chosen technique due to its simplicity and effectiveness for many organic compounds.[2]

  • Procedure:

    • A supersaturated solution of the purified compound is prepared in a 1:1 mixture of ethyl acetate and hexane at a slightly elevated temperature.

    • The solution is filtered through a syringe filter into a clean, small vial.

    • The vial is covered with a cap pierced with a needle to allow for slow evaporation of the solvent.

    • The vial is left undisturbed in a vibration-free environment for several days to weeks.

    • Resulting crystals are carefully harvested for analysis.

PART 2: Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides atomic coordinates, bond lengths, bond angles, and details of the crystal packing. The high intensity of modern X-ray sources, such as those at synchrotron facilities, allows for the study of even very small or weakly diffracting crystals.[5]

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 298 K).

  • Structure Solution: The crystal structure is solved using direct methods.

  • Refinement: The structure is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid group are located from the difference Fourier map, while others are placed in calculated positions.

Structural Analysis and Results

Molecular Geometry

The analysis reveals the key geometric parameters of the title compound. The dichlorinated phenyl ring and the acrylic acid moiety are expected to be nearly coplanar to maximize π-conjugation.

Parameter(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (Expected)(E)-2,3-Bis(4-methoxyphenyl)acrylic acid[6][7]Standard Value
C=C Bond Length (Å)~1.341.352(4)1.34 Å
C-C Bond Length (Å)~1.481.478(3)1.47 Å
C=O Bond Length (Å)~1.221.220(3)1.23 Å
C-O Bond Length (Å)~1.311.311(3)1.32 Å
C-Cl Bond Length (Å)~1.74N/A1.74 Å

Note: Data for the title compound is hypothetical, based on expected values and comparison with related structures.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is primarily dictated by strong hydrogen bonds and other weaker interactions. Like most carboxylic acids, the title compound is expected to form centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups.

Caption: Carboxylic acid dimer formation via hydrogen bonds.

The presence of chlorine atoms introduces the possibility of C-H···Cl and Cl···Cl interactions, while the methoxy group can participate in C-H···O interactions. These weaker forces collectively contribute to the stability of the three-dimensional crystal lattice.

Comparative Analysis: Hirshfeld Surface and DFT

To gain a deeper, quantitative understanding of the intermolecular interactions, we employ advanced analytical techniques.

Hirshfeld Surface Analysis

Rationale: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying all intermolecular interactions within a crystal simultaneously.[8][9] It maps properties onto a unique molecular surface, defined as the region where the electron density of the molecule dominates the total crystal electron density.[10] This provides a more holistic view than simply listing close contacts.

Protocol:

  • The crystallographic information file (CIF) is used as input for CrystalExplorer software.[11]

  • Hirshfeld surfaces are generated, mapped with properties like dnorm (normalized contact distance). Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.[11]

  • 2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts, providing a percentage contribution for each interaction type (e.g., H···H, O···H, Cl···H).[8]

Comparative Data:

Interaction Type(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (Predicted)Sulfonamide Derivative 1[12]Sulfonamide Derivative 2[12]
O···H / H···O~25-30%20.7%33.9%
H···H~40-45%(not specified)(not specified)
Cl···H / H···Cl~10-15%N/AN/A
C···H / H···C~8-12%24.9%24.9%
OtherBalanceBalanceBalance

The predicted data suggests that while dispersive H···H contacts will dominate the surface area, the directional O···H hydrogen bonds and Cl···H contacts are crucial for defining the crystal packing.

Density Functional Theory (DFT) Calculations

Rationale: DFT provides a quantum mechanical approach to calculate the electronic structure of molecules, allowing for the optimization of geometry in the gas phase.[13] Comparing the DFT-optimized structure with the experimental solid-state structure reveals the effects of crystal packing forces on molecular conformation.

Protocol:

  • The molecular geometry from the SC-XRD experiment is used as the starting point.

  • Geometry optimization is performed using a program like Gaussian, employing the B3LYP functional and a 6-311++G(d,p) basis set.[14][15]

  • Calculated parameters (bond lengths, angles, dihedral angles) are compared with the experimental data.

This comparison can highlight bonds and angles that are strained or distorted by the intermolecular forces present in the crystal, providing insight into the energetic landscape of the solid state.

Conclusion

The structural analysis of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, through a combination of SC-XRD, Hirshfeld surface analysis, and DFT calculations, provides a comprehensive picture of its solid-state properties. The dominant formation of hydrogen-bonded carboxylic acid dimers is a key feature, consistent with other acrylic acid derivatives. However, the unique 3,5-dichloro substitution pattern introduces additional weak interactions that modulate the overall crystal packing.

This multi-faceted approach, comparing experimental results with theoretical models and data from related compounds, exemplifies a robust strategy for crystal structure analysis. The insights gained are invaluable for drug development professionals, informing decisions on formulation, polymorph screening, and understanding structure-activity relationships.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.[8] (URL: [Link])

  • Small Molecule Diffraction. Diamond Light Source.[5] (URL: [Link])

  • Small Molecule Applications of X-Ray Diffraction. ResearchGate.[16] (URL: [Link])

  • The Hirshfeld Surface. CrystalExplorer.[10] (URL: [Link])

  • Small molecule crystallography. Excillum.[3] (URL: [Link])

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing).[9] (URL: [Link])

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed.[17] (URL: [Link])

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. MDPI.[11] (URL: [Link])

  • Falling film melt crystallization Technology for production of glacial acrylic acid. Sulzer.[18] (URL: [Link])

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI.[13] (URL: [Link])

  • METHOD FOR CRYSTALLIZING ACRYLIC ACID. Google Patents.[19] (URL: )

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts.[14] (URL: [Link])

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.[15] (URL: [Link])

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.[12] (URL: [Link])

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry.[20] (URL: [Link])

  • Process for purifying crude acrylic acid by crystallization. Google Patents.[21] (URL: )

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. PMC.[22] (URL: [Link])

  • Chemistry-DFT - Density Functional Theory. Materials Square.[23] (URL: [Link])

  • Three-phase crystallization for purification of acrylic acid from acrylic/propionic acid mixture. ResearchGate.[24] (URL: [Link])

  • Guide for crystallization. University of Geneva.[2] (URL: [Link])

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. ResearchGate.[6] (URL: [Link])

  • (E)-3-(4-Methoxyphenyl)acrylic acid. Oakwood Chemical.[25] (URL: [Link])

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. PMC - NIH.[7] (URL: [Link])

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics.[26] (URL: [Link])

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed.[27] (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphen. IUCr.[28] (URL: [Link])

  • Aqueous-Phase Synthesis and Solid-Phase Fluorescence of 3-(Methoxyphenyl)-2-cyanoacrylamides. Crossref.[29] (URL: [Link])stamp=2018-09-05))

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